Aniline, 2,4,6-trimethyl-3-nitro-
説明
BenchChem offers high-quality Aniline, 2,4,6-trimethyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, 2,4,6-trimethyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,4,6-trimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCRNJUFHMIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Nitro-2,4,6-trimethylaniline from Mesitylene: A Technical Guide
For immediate release
This in-depth technical guide provides a comprehensive overview of the multi-step synthesis of 3-nitro-2,4,6-trimethylaniline, a valuable chemical intermediate, starting from mesitylene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
The synthesis of 3-nitro-2,4,6-trimethylaniline from mesitylene is a sequential process involving nitration, reduction, and a protection-nitration-deprotection strategy to achieve the desired regiochemistry. This guide outlines a reliable and well-documented pathway for this transformation.
Overall Synthesis Pathway
The transformation is typically achieved through a five-step sequence:
-
Mononitration of mesitylene to yield nitromesitylene.
-
Reduction of nitromesitylene to produce 2,4,6-trimethylaniline (mesidine).
-
Protection of the amino group of mesidine via acetylation.
-
Regioselective nitration of the protected aniline derivative.
-
Deprotection (hydrolysis) to yield the final product, 3-nitro-2,4,6-trimethylaniline.
Below is a visual representation of the complete experimental workflow.
Figure 1: Overall synthetic workflow from Mesitylene to 3-Nitro-2,4,6-trimethylaniline.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the key steps of the synthesis, providing a comparative overview of different reported methodologies.
| Step | Reaction | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Nitration of Mesitylene | Fuming HNO₃, Acetic Anhydride, Acetic Acid | 15-20, then 50 | ~3 hours | 87-94 | Organic Syntheses |
| 1 | Nitration of Mesitylene | H₂SO₄, HNO₃ | < 10 | 4 hours | High | Chemdad |
| 2 | Reduction of Nitromesitylene | Iron powder, HCl, Water | 100-105 | 8 hours | High | Chemdad |
| 2 | Reduction of Nitromesitylene | Catalytic Hydrogenation (Ni catalyst, H₂) | 90-170 | ~2 hours | 96 | CN1800143A |
| 3 | Acetylation of Aniline (General) | Acetic Anhydride, Acetic Acid | 100 | 30 min | ~90 | General Procedure |
| 4 | Nitration of Acetanilide (Analogue) | Fuming HNO₃, H₂SO₄ | 0-20 | 40 min | >90 (p-isomer) | Carbon |
| 5 | Hydrolysis of Amide (General) | 70% H₂SO₄ or 15% NaOH | Reflux | 30-60 min | High | General Procedure |
Detailed Experimental Protocols
Step 1: Synthesis of Nitromesitylene (2,4,6-Trimethyl-1-nitrobenzene)
This procedure is adapted from Organic Syntheses.
-
Apparatus Setup: A 500-cc. three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: Place 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride into the flask. Cool the mixture to below 10°C in an ice-water bath.
-
Nitrating Agent Preparation: Carefully prepare a solution of 31.5 g of fuming nitric acid (sp. gr. 1.51) in 20 g of glacial acetic acid and 20 g of acetic anhydride. Maintain the temperature below 20°C during this preparation.
-
Reaction: Add the nitrating solution dropwise to the stirred mesitylene mixture over 40 minutes, ensuring the reaction temperature is maintained between 15°C and 20°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours. Then, warm the flask to 50°C for ten minutes.
-
Work-up: Pour the cooled reaction mixture into 800 cc of ice water. Add approximately 40 g of sodium chloride to aid separation. Extract the aqueous layer with ether.
-
Purification: Wash the combined ethereal solution with a 10-15% sodium hydroxide solution until the washings are alkaline. Remove the ether by distillation. The residue is then steam-distilled.
-
Isolation: The nitromesitylene, which settles in the distillate, is collected. It can be further purified by recrystallization from methyl alcohol. The final product is a yellow crystalline solid.
Step 2: Synthesis of 2,4,6-Trimethylaniline (Mesidine)
This protocol describes a classic reduction using iron and acid.[1][2]
-
Apparatus Setup: A reaction vessel suitable for heating under reflux is charged with the reagents.
-
Reaction Mixture: A mixture of nitromesitylene, iron powder, hydrochloric acid, and water is prepared. A typical molar ratio is 1 (nitromesitylene) : 3.74 (iron powder) : 0.9 (HCl).[2]
-
Reaction: The mixture is heated to 100-105°C for approximately 8 hours.
-
Isolation: After the reaction is complete, the crude 2,4,6-trimethylaniline is isolated by distillation from the reaction mixture.
-
Purification: The crude product is purified by a final distillation to yield a clear liquid.
Alternative Step 2: Catalytic Hydrogenation
This method is common in industrial production.[3]
-
Apparatus Setup: A high-pressure autoclave is required.
-
Reaction Mixture: The autoclave is charged with nitromesitylene and a Nickel catalyst.
-
Hydrogenation: The vessel is purged, and hydrogen gas is introduced to a pressure of 1-3 MPa. The mixture is heated to 90-170°C with stirring.
-
Work-up: After the reaction, the catalyst is filtered off, and the crude product is obtained.
-
Purification: The final product is purified by vacuum distillation, yielding a pale yellow oily liquid with a purity of ≥99%.[3]
Step 3: Protection of 2,4,6-Trimethylaniline (Acetylation)
This is a standard procedure for protecting primary anilines.
-
Reaction Mixture: Dissolve 2,4,6-trimethylaniline in glacial acetic acid.
-
Acetylation: Add an equimolar amount of acetic anhydride to the solution.
-
Reaction: Gently warm the mixture for a short period (e.g., 30 minutes) to complete the reaction.
-
Isolation: Pour the reaction mixture into cold water to precipitate the N-acetyl-2,4,6-trimethylaniline. Collect the solid product by filtration, wash with water, and dry.
Step 4: Nitration of N-Acetyl-2,4,6-trimethylaniline
This step must be performed under controlled, cold conditions. The acetamido group directs the incoming nitro group to the meta position relative to itself, as the ortho and para positions are sterically hindered by the methyl groups.
-
Dissolution: Dissolve N-acetyl-2,4,6-trimethylaniline in concentrated sulfuric acid, keeping the temperature low (0-5°C) using an ice bath.
-
Nitration: Slowly add a nitrating mixture (a cold solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the cold for an additional 1-2 hours.
-
Isolation: Carefully pour the reaction mixture over crushed ice. The solid N-acetyl-3-nitro-2,4,6-trimethylaniline will precipitate. Collect the product by filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 5: Deprotection to Yield 3-Nitro-2,4,6-trimethylaniline (Hydrolysis)
The final step involves the removal of the acetyl protecting group.
-
Reaction Mixture: Place the N-acetyl-3-nitro-2,4,6-trimethylaniline in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 15% sodium hydroxide).
-
Reaction: Heat the mixture under reflux until the hydrolysis is complete (typically 30-60 minutes), which can be monitored by TLC.
-
Work-up (Acid Hydrolysis): Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
-
Work-up (Base Hydrolysis): Cool the mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Collect the crude product by filtration or extraction. It can be further purified by recrystallization to yield the final product, 3-nitro-2,4,6-trimethylaniline.
This comprehensive guide provides a robust framework for the synthesis of 3-nitro-2,4,6-trimethylaniline. Researchers are advised to consult the original literature and perform thorough risk assessments before undertaking any experimental work.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethyl-3-nitroaniline, a substituted aromatic amine, presents a unique molecular architecture with potential applications in various chemical syntheses. Its structure, featuring both electron-donating methyl groups and an electron-withdrawing nitro group on an aniline scaffold, imparts a distinct reactivity profile. This technical guide provides a comprehensive overview of the available physicochemical data for 2,4,6-trimethyl-3-nitroaniline, detailed experimental protocols for its synthesis, and an exploration of its estimated properties based on analogous compounds.
Physicochemical Properties
Quantitative data for 2,4,6-trimethyl-3-nitroaniline is not extensively reported in the literature. The following tables summarize the available and estimated physicochemical properties.
Table 1: General and Physical Properties of 2,4,6-trimethyl-3-nitroaniline
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.2 g/mol | [1] |
| CAS Number | 1521-60-4 | [1] |
| Appearance | Yellow to orange crystalline solid (Expected) | Based on related nitroanilines |
| Melting Point | 70-72 °C (for 2,4-dimethyl-6-nitroaniline) | Estimated based on similar compounds |
| Boiling Point | > 300 °C (Decomposes) | Estimated based on related nitroanilines |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and other organic solvents. | Estimated based on related nitroanilines |
Table 2: Acid-Base and Spectroscopic Properties of 2,4,6-trimethyl-3-nitroaniline
| Property | Value | Source/Method |
| pKa (of the conjugate acid) | ~2-3 | Estimated based on substituted anilines |
| UV-Vis λmax | ~380-400 nm | Estimated based on related nitroanilines |
| Key IR Absorptions (cm⁻¹) | ~3400-3300 (N-H stretch), ~1530 & ~1350 (NO₂ stretch), ~2950 (C-H stretch) | Estimated based on functional groups |
Experimental Protocols
Synthesis of 2,4,6-trimethyl-3-nitroaniline
The synthesis of 2,4,6-trimethyl-3-nitroaniline is a two-step process starting from mesitylene.
Step 1: Synthesis of the Precursor, 2,4,6-trimethylaniline (Mesidine)
A common method for the synthesis of 2,4,6-trimethylaniline involves the nitration of mesitylene followed by the reduction of the resulting nitromesitylene.[2][3]
-
Nitration of Mesitylene:
-
A mixture of sulfuric acid and nitric acid is prepared.[4]
-
Mesitylene is slowly added to the mixed acid solution while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction and prevent over-nitration.[4]
-
The reaction is stirred for several hours to ensure complete mononitration.
-
The reaction mixture is then poured onto ice, and the crude nitromesitylene is separated.
-
The product is washed and can be purified by distillation.
-
-
Reduction of Nitromesitylene:
-
The purified nitromesitylene is subjected to reduction to convert the nitro group to an amino group.
-
A common method is catalytic hydrogenation using a catalyst such as nickel (Ni).[2]
-
The reaction is carried out under hydrogen pressure at an elevated temperature.
-
After the reaction is complete, the catalyst is filtered off, and the resulting 2,4,6-trimethylaniline is purified by distillation.
-
Step 2: Nitration of 2,4,6-trimethylaniline to 2,4,6-trimethyl-3-nitroaniline
-
2,4,6-trimethylaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).
-
A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, the reaction mixture is allowed to stir for a specified period.
-
The reaction is then quenched by pouring it onto a mixture of ice and water.
-
The precipitated product is collected by filtration, washed with water until neutral, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from mesitylene to 2,4,6-trimethyl-3-nitroaniline.
Discussion of Physicochemical Properties
-
Melting and Boiling Points: The estimated melting point is based on the structurally similar 2,4-dimethyl-6-nitroaniline. The presence of an additional methyl group in the target molecule may slightly alter the crystal packing and intermolecular forces, but the value provides a reasonable starting point. The high estimated boiling point with decomposition is typical for aromatic compounds with multiple functional groups, especially a nitro group.
-
Solubility: The expected poor solubility in water is due to the hydrophobic nature of the trimethyl-substituted benzene ring. The presence of the amino and nitro groups can participate in hydrogen bonding, but the overall nonpolar character of the molecule dominates. It is expected to be soluble in common organic solvents that can overcome the lattice energy of the crystalline solid.
-
pKa: The basicity of the aniline nitrogen is significantly reduced by the presence of the electron-withdrawing nitro group. The three electron-donating methyl groups will slightly increase the basicity compared to nitroaniline itself. Therefore, the pKa of the conjugate acid is estimated to be in the range of 2-3, making it a significantly weaker base than aniline (pKa of conjugate acid ≈ 4.6).
-
Spectroscopic Properties:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, singlets for the three methyl groups at different chemical shifts, and a broad singlet for the amine protons. The exact chemical shifts would be influenced by the electronic environment created by the nitro and amino groups.
-
FTIR: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine, the strong asymmetric and symmetric stretching vibrations of the nitro group, and the C-H stretching of the aromatic ring and methyl groups.
-
UV-Vis: The UV-Vis spectrum is expected to show a principal absorption band in the near-UV region, characteristic of nitroaniline derivatives. This absorption is due to π → π* electronic transitions within the aromatic system.
-
Conclusion
This technical guide provides a summary of the known and estimated physicochemical properties of 2,4,6-trimethyl-3-nitroaniline. While specific experimental data for this compound is limited, a reasonable understanding of its characteristics can be derived from the properties of structurally related molecules. The provided synthesis protocols offer a starting point for its preparation in a laboratory setting. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitroaniline, including its chemical identity, structural features, and key chemical transformations. The information is curated for professionals in research and development. It should be noted that while extensive data exists for structurally related compounds, specific experimental data for 2,4,6-trimethyl-3-nitroaniline is limited in publicly available literature.
Compound Identification and Structure
2,4,6-trimethyl-3-nitroaniline is a substituted aniline with the CAS number 1521-60-4 .[1] Its structure consists of an aniline core with three methyl groups at positions 2, 4, and 6, and a nitro group at position 3 of the benzene ring. This substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing nitro group, imparts unique reactivity to the molecule.[1]
The molecular formula of the compound is C₉H₁₂N₂O₂. The IUPAC name is 2,4,6-trimethyl-3-nitroaniline. The presence of bulky methyl groups ortho to the amino group provides significant steric hindrance, influencing its chemical behavior.[1]
Physicochemical and Spectroscopic Data
Detailed experimental physicochemical and spectroscopic data for 2,4,6-trimethyl-3-nitroaniline are not extensively reported. The following tables summarize key identifiers and expected properties based on its structure and data from analogous compounds.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 1521-60-4 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| IUPAC Name | 2,4,6-trimethyl-3-nitroaniline | [1] |
| InChI Key | CLNCRNJUFHMIAE-UHFFFAOYSA-N | [1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Characteristics |
| UV-Vis | Expected absorption maxima in the ranges of 230-280 nm (π → π* transitions of the benzene ring and aniline system) and 350-420 nm (n → π* transition of the nitro group and intramolecular charge transfer).[1] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 180.[1] |
| ¹H NMR | Signals corresponding to the aromatic proton, the amino protons, and the protons of the three distinct methyl groups are expected. |
| ¹³C NMR | Resonances for the nine carbon atoms, including the substituted aromatic carbons and the methyl carbons, would be observed. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and asymmetric and symmetric stretching of the N-O bonds of the nitro group are anticipated. |
Experimental Protocols
Synthesis of 2,4,6-trimethyl-3-nitroaniline
The synthesis of 2,4,6-trimethyl-3-nitroaniline can be logically achieved through the nitration of its precursor, 2,4,6-trimethylaniline (mesidine).
Reaction: Nitration of 2,4,6-trimethylaniline.
Reagents and Equipment:
-
2,4,6-trimethylaniline
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure (Generalized):
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline in concentrated sulfuric acid, maintaining a low temperature using an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously. The temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Analytical Characterization
The identity and purity of the synthesized 2,4,6-trimethyl-3-nitroaniline can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC) - General Protocol:
-
Column: A C18 reverse-phase column is typically suitable for the separation of aromatic amines.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like formic acid for mass spectrometry compatibility, can be employed.[2]
-
Detection: UV detection at one of the absorption maxima (e.g., in the 254 nm or 365 nm range) would be appropriate.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
Chemical Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate key chemical processes involving 2,4,6-trimethyl-3-nitroaniline.
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of 2,4,6-trimethyl-3-nitroaniline from mesitylene.
Diazotization Reaction Workflow
Caption: General workflow for the diazotization of 2,4,6-trimethyl-3-nitroaniline and subsequent azo coupling.
Stepwise Reduction of the Nitro Group
Caption: Stepwise reduction pathway of the nitro group in 2,4,6-trimethyl-3-nitroaniline.
References
A Technical Guide to the Spectroscopic Properties of 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trimethyl-3-nitroaniline, a substituted aromatic amine with potential applications in organic synthesis and materials science. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related compounds.
Molecular Structure and Properties
2,4,6-trimethyl-3-nitroaniline has the chemical formula C₉H₁₂N₂O₂ and a monoisotopic mass of approximately 180.09 Da. Its structure features a benzene ring substituted with three methyl groups, an amino group, and a nitro group. The CAS number for this compound is 1521-60-4.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4,6-trimethyl-3-nitroaniline. These predictions are derived from computational models and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.0-7.2 | s | Ar-H |
| ~3.5-4.5 | br s | -NH₂ |
| ~2.3 | s | Ar-CH₃ (para to -NH₂) |
| ~2.2 | s | Ar-CH₃ (ortho to -NH₂) |
| ~2.1 | s | Ar-CH₃ (ortho to -NH₂) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~148 | C-NH₂ |
| ~145 | C-NO₂ |
| ~135 | C-CH₃ (para to -NH₂) |
| ~130 | C-H |
| ~125 | C-CH₃ (ortho to -NH₂) |
| ~123 | C-CH₃ (ortho to -NH₂) |
| ~20 | -CH₃ (para to -NH₂) |
| ~18 | -CH₃ (ortho to -NH₂) |
| ~17 | -CH₃ (ortho to -NH₂) |
Note: These are estimated values and can be influenced by the experimental conditions.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1620 | Strong | N-H bend |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 163 | Medium | [M-OH]⁺ |
| 134 | Medium | [M-NO₂]⁺ |
| 119 | High | [M-NO₂-CH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of 2,4,6-trimethyl-3-nitroaniline
A plausible synthetic route to 2,4,6-trimethyl-3-nitroaniline involves the nitration of 2,4,6-trimethylaniline (mesidine).
Materials:
-
2,4,6-trimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask cooled in an ice bath, slowly add 2,4,6-trimethylaniline to concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2,4,6-trimethylaniline, maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) to observe the fragmentation pattern.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 2,4,6-trimethyl-3-nitroaniline.
Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of 2,4,6-trimethyl-3-nitroaniline.
An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-trimethyl-3-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted physicochemical properties, data from structurally similar molecules, and detailed experimental protocols for the definitive determination of its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug candidates and other chemical entities, enabling them to design and execute robust experimental plans for the characterization of novel compounds.
Introduction
2,4,6-trimethyl-3-nitroaniline is an aromatic amine whose utility in pharmaceutical and chemical research necessitates a thorough understanding of its physicochemical properties. Solubility and stability are critical parameters that influence a compound's bioavailability, formulation, storage, and overall therapeutic efficacy. This guide addresses the current knowledge gap for 2,4,6-trimethyl-3-nitroaniline by providing a framework for its characterization.
Predicted Physicochemical Properties
In the absence of direct experimental data, Quantitative Structure-Property Relationship (QSPR) models and data from analogous compounds can provide valuable initial estimates of solubility and stability. It is imperative to note that these are predictions and must be confirmed by empirical testing.
Table 1: Predicted Solubility and Stability of 2,4,6-trimethyl-3-nitroaniline
| Parameter | Predicted Value/Characteristic | Basis for Prediction |
| Aqueous Solubility | Low | Aromatic amines, particularly those with multiple methyl and a nitro group, tend to have low water solubility due to their increased hydrophobicity. Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the size of the hydrophobic alkyl part[1]. |
| Organic Solvent Solubility | Moderately to Highly Soluble | Expected to be soluble in polar organic solvents like ethanol, acetone, and dichloromethane, and potentially less soluble in non-polar solvents. N,N-dimethyl-4-nitroaniline is soluble in various polar solvents[2]. |
| Thermal Stability | Likely stable at ambient temperatures. | Aromatic amines are generally stable but can be colored on storage due to atmospheric oxidation[1]. The presence of the nitro group may influence thermal stability. |
| pH Stability | Potentially unstable in acidic media. | Primary aromatic amines can exhibit stability issues in acidic conditions[3]. |
| Oxidative Stability | Susceptible to oxidation. | The amine group is prone to oxidation, which can be accelerated by atmospheric oxygen and certain storage conditions[1]. |
| Photostability | Potential for degradation upon light exposure. | Nitroaromatic compounds can be susceptible to photolysis. |
Experimental Protocols for Determination of Solubility and Stability
Robust experimental design is crucial for the accurate characterization of 2,4,6-trimethyl-3-nitroaniline. The following sections detail standardized protocols.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5][6][7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of 2,4,6-trimethyl-3-nitroaniline is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of 2,4,6-trimethyl-3-nitroaniline in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[8][9][10][11][12] These studies are critical for the development of stability-indicating analytical methods.
Methodology:
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to provide meaningful results.[10][11]
-
Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated (e.g., 60°C) for a defined period. Samples are taken at various time points and neutralized before analysis.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 70-80°C). For solutions, the compound is heated in a suitable solvent.
-
Photostability: The compound, in both solid and solution form, is exposed to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A dark control is run in parallel.
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Characterization
The following diagram outlines a comprehensive workflow for the characterization of a new chemical entity like 2,4,6-trimethyl-3-nitroaniline.
Caption: Experimental workflow for solubility and stability profiling.
Conceptual Metabolic Pathway
While no specific metabolic pathway for 2,4,6-trimethyl-3-nitroaniline has been documented, a conceptual pathway can be proposed based on the known biodegradation of nitroaromatic compounds. The primary routes of metabolism are likely to involve the reduction of the nitro group and oxidation of the methyl groups.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. ijrpp.com [ijrpp.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. medcraveonline.com [medcraveonline.com]
Crystal Structure of 2,4,6-trimethyl-3-nitroaniline: A Technical Guide
Disclaimer: As of the latest literature review, a definitive crystal structure for 2,4,6-trimethyl-3-nitroaniline has not been reported. This technical guide provides a comprehensive overview based on the analysis of closely related compounds and established crystallographic techniques. The experimental protocols and structural data presented herein are predictive and intended to serve as a reference for future research.
Introduction
2,4,6-trimethyl-3-nitroaniline is an aromatic organic compound with potential applications in the synthesis of specialized ligands for metal complexes and as a building block in organic synthesis.[1] The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups on the benzene ring, coupled with significant steric hindrance from the ortho- and para-methyl groups, suggests a unique molecular geometry and crystal packing arrangement.[1] Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties.
This guide outlines a proposed methodology for the determination of the crystal structure of 2,4,6-trimethyl-3-nitroaniline, presents expected structural parameters based on analogous compounds, and discusses the potential intermolecular forces that may govern its crystal lattice.
Proposed Experimental Protocols
The following experimental workflow is proposed for the synthesis, crystallization, and crystal structure determination of 2,4,6-trimethyl-3-nitroaniline.
Synthesis of 2,4,6-trimethyl-3-nitroaniline
A potential synthetic route involves the selective nitration of 2,4,6-trimethylaniline (mesidine). A generalized procedure, adapted from the synthesis of similar nitroanilines, is as follows:
-
Protection of the Amino Group: The amino group of 2,4,6-trimethylaniline is first protected by acetylation with acetic anhydride to form 2,4,6-trimethylacetanilide. This is a common strategy to control the regioselectivity of the subsequent nitration and to prevent oxidation of the amino group.
-
Nitration: The protected intermediate, 2,4,6-trimethylacetanilide, is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to introduce a nitro group onto the aromatic ring.[2] The directing effects of the acetylamino and methyl groups will likely favor the formation of the 3-nitro isomer.
-
Deprotection: The resulting 2,4,6-trimethyl-3-nitroacetanilide is hydrolyzed, typically by heating with an aqueous acid solution (e.g., sulfuric acid), to remove the acetyl group and yield the final product, 2,4,6-trimethyl-3-nitroaniline.[3][4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. A common and effective method is slow evaporation:
-
Dissolve the purified 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature over a period of several days to weeks.[3][4]
-
Monitor the container for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The following steps outline the standard procedure for crystal structure determination using single-crystal X-ray diffraction:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.
Expected Crystallographic and Molecular Parameters
While the precise crystal structure is unknown, we can predict the likely crystallographic parameters and molecular geometry based on data from structurally similar compounds like 2,4-dimethyl-6-nitroaniline and 2-methyl-3-nitroaniline.[3][5]
Table 1: Predicted Crystallographic Data for 2,4,6-trimethyl-3-nitroaniline
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 7.0 - 15.0 |
| b (Å) | 12.0 - 16.0 |
| c (Å) | 14.0 - 17.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| V (ų) | 1600 - 1800 |
| Z | 4 or 8 |
Table 2: Predicted Selected Bond Lengths and Angles for 2,4,6-trimethyl-3-nitroaniline
| Bond/Angle | Predicted Value (Å or °) |
| C-N (amino) | 1.38 - 1.42 |
| C-N (nitro) | 1.45 - 1.49 |
| N-O (nitro) | 1.21 - 1.25 |
| C-C (aromatic) | 1.37 - 1.41 |
| C-C (methyl) | 1.49 - 1.53 |
| C-N-O (nitro) | 117 - 120 |
| O-N-O (nitro) | 122 - 126 |
| C-C-N (amino) | 119 - 122 |
| C-C-N (nitro) | 118 - 121 |
Molecular and Crystal Structure Visualization
The anticipated molecular structure and a hypothetical experimental workflow are depicted below.
Caption: Molecular structure of 2,4,6-trimethyl-3-nitroaniline.
Caption: Proposed experimental workflow for crystal structure determination.
Predicted Intermolecular Interactions
The crystal packing of 2,4,6-trimethyl-3-nitroaniline is expected to be influenced by a combination of intermolecular forces. A Hirshfeld surface analysis of the determined structure would be instrumental in quantifying these interactions.[1]
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. It is plausible that N-H···O hydrogen bonds will be a significant feature in the crystal packing, potentially forming chains or dimeric motifs.[3]
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the steric bulk of the three methyl groups might lead to offset or tilted stacking arrangements rather than a face-to-face configuration.
-
Van der Waals Forces: Dispersion forces will also contribute significantly to the overall crystal stability.
The steric hindrance caused by the methyl groups at positions 2 and 6 is likely to force the amino and nitro groups out of the plane of the benzene ring, which will have a considerable impact on the crystal packing.[1]
Conclusion
While the crystal structure of 2,4,6-trimethyl-3-nitroaniline remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural characterization. Based on the analysis of analogous compounds, it is anticipated that the molecule will exhibit a non-planar geometry with significant intermolecular N-H···O hydrogen bonding. The detailed structural information obtained from a successful crystal structure determination will be invaluable for researchers and scientists in the fields of materials science and drug development.
References
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4,6-Trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic aromatic substitution (EAS) on 2,4,6-trimethyl-3-nitroaniline. Due to the limited availability of direct experimental data for this specific substrate, this document focuses on the predicted reactivity based on established principles of organic chemistry and provides representative experimental protocols adapted from reactions on analogous compounds.
Core Concepts: Reactivity and Regioselectivity
2,4,6-Trimethyl-3-nitroaniline is a polysubstituted aromatic amine with a unique substitution pattern that dictates its reactivity towards electrophiles. The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack.
-
Amino Group (-NH₂): The amino group at C1 is a powerful activating group and is ortho, para-directing. However, in strongly acidic media, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.
-
Methyl Groups (-CH₃): The three methyl groups at C2, C4, and C6 are weakly activating and ortho, para-directing.
-
Nitro Group (-NO₂): The nitro group at C3 is a strong deactivating group and is meta-directing.
The positions ortho (C2, C6) and para (C4) to the strongly activating amino group are sterically blocked by the methyl groups. The positions meta to the deactivating nitro group are C1 and C5. The concerted directing effects of the amino and methyl groups, along with the meta-directing effect of the nitro group, strongly suggest that any electrophilic substitution will occur at the only available position: C5 .
The overall reactivity of the ring is a balance between the activating effects of the amino and methyl groups and the deactivating effect of the nitro group. While the amino group is strongly activating, the presence of the nitro group and significant steric hindrance from the methyl groups suggest that forcing conditions may be necessary for many electrophilic aromatic substitution reactions.
Predicted Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes and provides representative experimental protocols for key electrophilic aromatic substitution reactions on 2,4,6-trimethyl-3-nitroaniline.
Note: The following protocols are adapted from procedures for structurally similar compounds and may require optimization for the specific substrate.
Halogenation
Halogenation is expected to introduce a halogen atom (Br, Cl, or I) at the C5 position.
Table 1: Summary of Reagents for Halogenation
| Reaction | Electrophile Source | Product |
| Bromination | Bromine (Br₂) in a solvent like acetic acid or dichloromethane. | 5-Bromo-2,4,6-trimethyl-3-nitroaniline |
| Chlorination | Chlorine (Cl₂) gas in an acidic medium or N-chlorosuccinimide (NCS). | 5-Chloro-2,4,6-trimethyl-3-nitroaniline |
| Iodination | Iodine (I₂) with an oxidizing agent or Iodine monochloride (ICl). | 5-Iodo-2,4,6-trimethyl-3-nitroaniline |
Adapted from the bromination of substituted anilines.
-
Dissolve 2,4,6-trimethyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the aniline solution at room temperature with stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 5-bromo-2,4,6-trimethyl-3-nitroaniline.
Nitration
Further nitration of 2,4,6-trimethyl-3-nitroaniline would introduce a second nitro group, predicted to be at the C5 position, to yield 2,4,6-trimethyl-3,5-dinitroaniline. Given the presence of a deactivating nitro group and a highly activating (and potentially oxidizable) amino group, careful control of reaction conditions is crucial. Protection of the amino group as an acetamide may be a viable strategy to prevent oxidation and control reactivity.
Table 2: Summary of Reagents for Nitration
| Reagent | Conditions | Product |
| Nitrating mixture (HNO₃/H₂SO₄) | Low temperature (0-10 °C) | 2,4,6-Trimethyl-3,5-dinitroaniline |
Adapted from the nitration of substituted anilines.
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2,4,6-trimethyl-3-nitroaniline (1.0 eq) portion-wise with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent to yield 2,4,6-trimethyl-3,5-dinitroaniline.
Sulfonation
Sulfonation is expected to introduce a sulfonic acid group (-SO₃H) at the C5 position. This reaction is often reversible.
Table 3: Summary of Reagents for Sulfonation
| Reagent | Conditions | Product |
| Fuming sulfuric acid (oleum) | Elevated temperature (e.g., 120-150 °C) | 5-Amino-2,4,6-trimethyl-3-nitrobenzenesulfonic acid |
Adapted from the sulfonation of 3-nitro-N-methylaniline.[1]
-
In a reaction vessel equipped with a stirrer and a heating mantle, add concentrated sulfuric acid.
-
Slowly add 2,4,6-trimethyl-3-nitroaniline (1.0 part by weight) to the sulfuric acid at room temperature.
-
Carefully add fuming sulfuric acid (20-25% oleum, 0.5-2.0 parts by weight) to the mixture.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 3-8 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
The precipitated sulfonic acid derivative is collected by filtration, washed with a small amount of cold water, and dried.
Friedel-Crafts Reactions: Predicted Limitations
Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic rings. Furthermore, the amino group can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that further deactivates the ring. Therefore, it is predicted that 2,4,6-trimethyl-3-nitroaniline will be unreactive under standard Friedel-Crafts conditions.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key reaction pathways and the logical basis for the predicted regioselectivity.
References
role of steric hindrance in 2,4,6-trimethyl-3-nitroaniline reactivity
An in-depth technical guide has been created to explore the significant role of steric hindrance in the reactivity of 2,4,6-trimethyl-3-nitroaniline, designed for researchers, scientists, and professionals in drug development.
Introduction
2,4,6-trimethyl-3-nitroaniline is a substituted aromatic amine that presents a unique reactivity profile due to its specific substitution pattern. The presence of three methyl groups and a nitro group on the aniline ring creates a complex interplay of electronic and steric effects that govern its chemical behavior. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and activating, while the nitro (-NO₂) group is electron-withdrawing and deactivating.[1] This guide focuses on the pivotal role of steric hindrance, primarily from the two ortho-methyl groups, in modulating the accessibility and reactivity of the amino group and the aromatic ring. Understanding these steric effects is crucial for predicting reaction outcomes and designing synthetic pathways involving this molecule.
Synthesis of 2,4,6-trimethyl-3-nitroaniline
The synthesis of 2,4,6-trimethyl-3-nitroaniline is a multi-step process that begins with mesitylene (1,3,5-trimethylbenzene).[1] The overall workflow involves the selective mononitration of mesitylene, followed by the reduction of the resulting nitro compound to the desired aniline derivative.[1][2]
Caption: Synthesis workflow for 2,4,6-trimethyl-3-nitroaniline.
Experimental Protocol: Synthesis
Step 1: Mononitration of Mesitylene [1][2]
-
A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled.
-
Mesitylene is slowly added to the mixed acid solution while maintaining the temperature below 10°C to prevent oxidation of the methyl groups.[1][2]
-
The reaction is stirred for a specified period to ensure selective mononitration.
-
The reaction mixture is then added to ice water, and the crude 2,4,6-trimethyl-3-nitrobenzene is isolated.
Step 2: Reduction of 2,4,6-trimethyl-3-nitrobenzene [1]
-
The isolated 2,4,6-trimethyl-3-nitrobenzene is dissolved in a suitable solvent.
-
A metal catalyst, such as palladium on carbon, is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas under pressure until the reduction of the nitro group to an amino group is complete.
-
The catalyst is filtered off, and the solvent is removed to yield 2,4,6-trimethyl-3-nitroaniline.
The Role of Steric Hindrance in Reactivity
The three methyl groups on the aniline ring, particularly the two at the ortho positions (2 and 6) relative to the amino group, create significant steric bulk. This steric hindrance is a dominant factor in the molecule's reactivity, often overriding electronic effects.
Caption: Steric hindrance from ortho-methyl groups shielding the amino group.
Reactions at the Amino Group
The reactivity of the primary amino group is significantly diminished by the flanking methyl groups.
-
Acylation: The reaction of the amino group with acyl chlorides or anhydrides to form amides is expected to be slower compared to aniline. The bulky methyl groups hinder the approach of the acylating agent to the nitrogen atom.
-
Diazotization: While the amino group can be converted to a diazonium salt, the reaction conditions may need to be optimized to overcome the steric hindrance.[1] The formation of the diazonium salt is a crucial step in the synthesis of azo dyes.[1]
-
Schiff Base Formation: Condensation reactions with aldehydes and ketones to form imines (Schiff bases) are also influenced by steric hindrance.[1] The rate of these reactions is likely to be lower than that of less substituted anilines.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the incoming electrophile's position is directed by the existing substituents. The amino group is a powerful ortho-, para-director, as are the methyl groups.[1][3] The nitro group is a meta-director.
-
Regioselectivity: The positions ortho to the strongly activating amino group (positions 2 and 6) are already occupied by bulky methyl groups, which sterically block electrophilic attack at these sites. The position para to the amino group (position 4) is also occupied by a methyl group. Therefore, electrophilic attack is directed to the remaining available position on the ring (position 5). This position is ortho to the para-methyl group and meta to the amino and other two methyl groups, as well as the nitro group. The combined electronic and steric effects make the regioselectivity of EAS on this molecule highly specific.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group.[1] In 2,4,6-trimethyl-3-nitroaniline, the nitro group activates the ring towards nucleophilic attack. However, the presence of electron-donating methyl groups and the amino group counteracts this activation to some extent. Studies on related systems have shown that steric hindrance can significantly lower the rate of SNAr reactions. For instance, the reaction rate of N-methylaniline in SNAr is much lower than that of aniline, an effect attributed to increased steric hindrance.[4] A similar, if not more pronounced, effect would be expected for 2,4,6-trimethyl-3-nitroaniline.
Data Summary
Table 1: Physical Properties of 2,4,6-Trimethylaniline and Related Compounds
| Property | 2,4,6-Trimethylaniline | 3-Nitroaniline |
| Molecular Formula | C₉H₁₃N | C₆H₆N₂O₂ |
| Molecular Weight | 135.21 g/mol | 138.12 g/mol [5] |
| Boiling Point | 232-233 °C | 306 °C |
| Melting Point | -5 °C | 114 °C |
| pKa | 4.38 | 2.47 |
| Appearance | Liquid | Yellow needles or powder[5] |
Data for 2,4,6-trimethylaniline sourced from PubChem CID 6913, and for 3-nitroaniline from PubChem CID 7423, unless otherwise cited.[5][6]
Table 2: Spectroscopic Data for 2,4,6-trimethyl-3-nitroaniline
| Spectroscopy | Data |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Monoisotopic Mass | ~180.09 Da[1] |
| ¹H NMR | Expected signals for aromatic protons, amino protons, and three distinct methyl groups. |
| ¹³C NMR | Expected signals for aromatic carbons and methyl carbons. |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 180.[1] |
Detailed spectroscopic data for 2,4,6-trimethyl-3-nitroaniline is limited in publicly available databases.
Conclusion
The reactivity of 2,4,6-trimethyl-3-nitroaniline is fundamentally governed by the steric hindrance imposed by the methyl groups at the 2 and 6 positions. This steric shielding significantly reduces the reactivity of the adjacent amino group towards various reagents and plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. While the electronic effects of the substituents are important, the steric bulk is often the determining factor in the chemical behavior of this molecule. This makes 2,4,6-trimethyl-3-nitroaniline a valuable substrate for studying the interplay of steric and electronic effects in organic chemistry and a unique building block in synthetic applications where controlled reactivity is desired.
References
- 1. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]
- 2. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of Substituents in 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the substituents in 2,4,6-trimethyl-3-nitroaniline. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group on the benzene ring creates a unique electronic environment with significant implications for the molecule's reactivity, basicity, and spectroscopic properties. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and characterization, and visualizes the underlying electronic principles.
Electronic Effects of Substituents
The electronic properties of 2,4,6-trimethyl-3-nitroaniline are governed by the cumulative influence of its five substituents on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects.
-
Amino Group (-NH₂): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. However, its powerful electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the benzene ring is the dominant factor. This resonance effect significantly increases the electron density at the ortho and para positions.
-
Methyl Groups (-CH₃): The three methyl groups are weak activating groups. They exhibit a positive inductive effect (+I), donating electron density to the aromatic ring through the sigma bonds. Methyl groups also participate in hyperconjugation, a stabilizing interaction that further donates electron density to the ring.
-
Nitro Group (-NO₂): The nitro group is a strong deactivating group. It exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). The resonance effect withdraws electron density from the aromatic ring, particularly from the ortho and para positions.
In 2,4,6-trimethyl-3-nitroaniline, the amino group is located at position 1, the nitro group at position 3, and the methyl groups at positions 2, 4, and 6. The ortho and para positions relative to the powerful electron-donating amino group are blocked by the methyl groups. The nitro group at the meta position relative to the amino group primarily exerts its strong electron-withdrawing inductive effect, significantly reducing the basicity of the aniline nitrogen. The methyl groups, through their +I effect, partially counteract the deactivating effect of the nitro group.
The steric hindrance provided by the two ortho methyl groups can force the amino and nitro groups slightly out of the plane of the benzene ring, which may slightly reduce the extent of resonance of these groups with the ring.
A diagram illustrating the interplay of these electronic effects is presented below.
Quantitative Data
Physicochemical Properties
| Property | Value (Estimated/Predicted) | Source/Basis of Estimation |
| pKa | ~1.5 - 2.5 | Estimated based on the pKa of 3-nitroaniline (2.47) and the electron-donating and steric effects of the three methyl groups. |
| Dipole Moment | ~5 - 6 D | Predicted based on computational models, considering the vector sum of individual bond and group moments. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | Aromatic H: ~7.0-7.2 ppm (singlet, 1H); NH₂: ~4.0-5.0 ppm (broad singlet, 2H); CH₃ (ortho): ~2.2-2.4 ppm (singlet, 6H); CH₃ (para): ~2.3-2.5 ppm (singlet, 3H) |
| ¹³C NMR (CDCl₃) | C-NH₂: ~145-150 ppm; C-NO₂: ~148-153 ppm; C-CH₃ (ortho): ~125-130 ppm; C-CH₃ (para): ~135-140 ppm; Aromatic C-H: ~120-125 ppm; CH₃ (ortho): ~17-19 ppm; CH₃ (para): ~20-22 ppm |
| IR (KBr, cm⁻¹) | N-H stretch: ~3300-3500 (two bands); C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-3000; NO₂ stretch (asymmetric): ~1520-1560; NO₂ stretch (symmetric): ~1340-1370; C=C stretch (aromatic): ~1450-1600 |
| UV-Vis (Ethanol) | λmax 1: ~240-260 nm (π→π* transition); λmax 2: ~380-410 nm (intramolecular charge transfer) |
Experimental Protocols
The following section details the synthetic procedure for 2,4,6-trimethyl-3-nitroaniline, which involves the nitration of 2,4,6-trimethylaniline.
Synthesis of 2,4,6-trimethyl-3-nitroaniline
This protocol is adapted from standard procedures for the nitration of substituted anilines.
Materials and Reagents:
-
2,4,6-trimethylaniline (mesidine)
-
Acetic anhydride
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ethanol
-
Sodium carbonate
-
Ice
-
Deionized water
Procedure:
-
Protection of the Amino Group: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1 equivalent) in acetic anhydride (2 equivalents). Stir the mixture at room temperature for 30 minutes to form 2,4,6-trimethylacetanilide.
-
Nitration: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Hydrolysis and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The protected nitroaniline derivative will precipitate.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Transfer the crude product to a round-bottom flask and add a 10% aqueous sulfuric acid solution. Reflux the mixture for 1-2 hours to hydrolyze the acetyl group.
-
Cool the reaction mixture and neutralize it with a saturated sodium carbonate solution until the pH is approximately 8. The 2,4,6-trimethyl-3-nitroaniline will precipitate.
-
Purification: Filter the solid product, wash it with cold water, and dry it under vacuum. Recrystallize the crude product from ethanol to obtain pure 2,4,6-trimethyl-3-nitroaniline.
A workflow for the synthesis and characterization is depicted below.
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4,6-Trimethyl-3-nitroaniline
This document provides a detailed protocol for the synthesis of 2,4,6-trimethyl-3-nitroaniline, a versatile intermediate in the production of dyes and other specialty chemicals. The primary and most established synthetic route involves a two-step process: the mononitration of mesitylene (1,3,5-trimethylbenzene) followed by the reduction of the resulting 2,4,6-trimethylnitrobenzene is not the direct subject of this protocol. Instead, this protocol details the direct nitration of 2,4,6-trimethylaniline. It is important to note that the direct nitration of 2,4,6-trimethylaniline is a specific reaction that yields 2,4,6-trimethyl-3-nitroaniline.
Experimental Protocols
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional, for purification)
Procedure:
Step 1: Acetylation of 2,4,6-Trimethylaniline (Protection of the Amine Group)
Due to the high reactivity of the aniline group, it is first protected by acetylation to prevent oxidation and control the regioselectivity of the nitration.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently heat the mixture under reflux for a short period to ensure complete acetylation.
-
After cooling, pour the reaction mixture into cold water to precipitate the N-acetyl-2,4,6-trimethylaniline (acetmesitylide).
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-2,4,6-trimethylaniline
-
In a clean, dry round-bottom flask, carefully add the dried N-acetyl-2,4,6-trimethylaniline to concentrated sulfuric acid at a low temperature (0-5 °C), using an ice bath to maintain the temperature. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetylated amine, ensuring the temperature does not exceed 10 °C. The addition should be slow and controlled to prevent over-nitration and side reactions.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time to ensure the reaction goes to completion.
Step 3: Hydrolysis and Isolation of 2,4,6-Trimethyl-3-nitroaniline
-
Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the acetyl group and precipitate the nitrated aniline product.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude 2,4,6-trimethyl-3-nitroaniline.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,4,6-Trimethylaniline | Specify molar ratio |
| Acetic Anhydride | Specify molar ratio |
| Concentrated H₂SO₄ | Specify volume/moles |
| Concentrated HNO₃ | Specify molar ratio |
| Reaction Conditions | |
| Acetylation Temperature | Reflux |
| Nitration Temperature | 0-10 °C |
| Reaction Time | Varies (monitor by TLC) |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Recrystallization/Column Chromatography |
| Expected Yield | 70-80% (typical) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,4,6-trimethyl-3-nitroaniline.
Signaling Pathways and Reaction Mechanisms
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Protection of the Amine: The highly activating and acid-sensitive amino group is protected as an acetamide. This prevents its oxidation by nitric acid and moderates its directing effect.
-
Generation of the Electrophile: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electrons of the aromatic ring of the acetylated aniline attack the nitronium ion. The acetamido group is a moderately activating ortho-, para-director. However, due to the steric hindrance from the two ortho-methyl groups, the nitration occurs at the available meta position relative to the directing group, which is the 3-position on the ring.
-
Deprotection: During the acidic workup, the acetamide is hydrolyzed back to the amine, yielding the final product, 2,4,6-trimethyl-3-nitroaniline.
Caption: Mechanism of the nitration of N-acetyl-2,4,6-trimethylaniline.
Application Notes and Protocols for the Reduction of 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to reduce the nitro group in 2,4,6-trimethyl-3-nitroaniline to yield the corresponding diamine, 2,4,6-trimethyl-1,3-phenylenediamine. This transformation is a critical step in the synthesis of various chemical intermediates. The protocols described herein include catalytic hydrogenation, catalytic transfer hydrogenation, and chemical reduction with metals.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding valuable amino derivatives. In the context of 2,4,6-trimethyl-3-nitroaniline, the reduction of the nitro group leads to the formation of 2,4,6-trimethyl-1,3-phenylenediamine, a key building block in the preparation of dyes, polymers, and pharmaceutical agents.[1] The choice of reduction method can significantly impact the reaction's efficiency, selectivity, and scalability. This document outlines and compares several common and effective methods for this transformation.
Overview of Reduction Methods
Several established methods can be employed for the reduction of the nitro group in 2,4,6-trimethyl-3-nitroaniline. The selection of a specific method often depends on factors such as available equipment, desired scale, and tolerance of other functional groups in the molecule. The primary methods covered in these notes are:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is a clean and efficient method, often providing high yields.
-
Catalytic Transfer Hydrogenation: In this approach, a hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C. This method avoids the need for handling hydrogen gas directly.
-
Chemical Reduction with Metals: This classic method utilizes metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium to effect the reduction. These methods are often cost-effective and robust.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the different reduction methods described in the detailed protocols. This allows for a direct comparison of their efficiency and reaction conditions.
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | Raney Nickel | Methanol | 80 | 4 MPa | 1 | 94.7 | 99.7 |
| Catalyst Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | Atmospheric | 0.5 - 2 | 90-98 | High |
| Chemical Reduction (Iron) | Iron powder, HCl | Water | 100 - 105 | Atmospheric | 8 | ~70 | Good |
| Chemical Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol/Water | Reflux | Atmospheric | 1 - 3 | High | High |
Note: Data for Catalytic Hydrogenation is based on a closely related dinitro compound. Data for other methods are typical for aromatic nitroanilines and may require optimization for this specific substrate.
Experimental Protocols
Catalytic Hydrogenation with Raney Nickel
This protocol is adapted from the industrial synthesis of 2,4,6-trimethyl-m-phenylenediamine from the corresponding dinitro compound and is expected to be highly effective for the mono-nitro analogue.[1][2]
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Raney Nickel (activated)
-
Methanol
-
High-pressure autoclave
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, add 2,4,6-trimethyl-3-nitroaniline and methanol.
-
Carefully add the activated Raney Nickel catalyst to the autoclave. A typical catalyst loading is around 5-10% by weight relative to the substrate.
-
Seal the autoclave and purge the system with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 MPa).[2]
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with stirring.[2]
-
Maintain the reaction at this temperature and pressure for the specified time (e.g., 1 hour), monitoring hydrogen uptake if possible.[2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.
-
The filtrate contains the product, 2,4,6-trimethyl-1,3-phenylenediamine. The solvent can be removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or distillation.
Diagram of Catalytic Hydrogenation Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Catalytic Transfer Hydrogenation with Ammonium Formate and Pd/C
This method offers a convenient alternative to using high-pressure hydrogen gas.[3][4]
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2,4,6-trimethyl-3-nitroaniline and methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Add ammonium formate (typically 3-5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 30 minutes to 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Diagram of Catalytic Transfer Hydrogenation Workflow:
Caption: Workflow for Catalytic Transfer Hydrogenation.
Chemical Reduction with Iron and Hydrochloric Acid
This is a classical and cost-effective method for nitro group reduction. This protocol is based on the reduction of the closely related 2,4,6-trimethylnitrobenzene.[5]
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2,4,6-trimethyl-3-nitroaniline and water.
-
Add iron powder to the mixture. The molar ratio of substrate to iron powder is typically around 1:3.74.[5]
-
Slowly add concentrated hydrochloric acid. The molar ratio of substrate to HCl is approximately 1:0.9.[5]
-
Heat the reaction mixture to 100-105°C with vigorous stirring.[5]
-
Maintain the reaction at this temperature for about 8 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the reaction mixture basic by the careful addition of a concentrated sodium hydroxide or sodium carbonate solution to precipitate iron hydroxides.
-
The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
If extracting, separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude product.
-
The crude product can be purified by distillation or recrystallization.
Diagram of Chemical Reduction with Iron Workflow:
Caption: Workflow for Chemical Reduction with Iron.
Signaling Pathways and Reaction Mechanisms
The reduction of a nitro group to an amine proceeds through a series of intermediates. While the exact mechanism can vary with the reducing agent, a general pathway is illustrated below. The initial step involves the reduction of the nitro group (-NO₂) to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
Diagram of Nitro Group Reduction Pathway:
Caption: General Pathway for Nitro Group Reduction.
Conclusion
The reduction of the nitro group in 2,4,6-trimethyl-3-nitroaniline can be achieved through several effective methods. Catalytic hydrogenation with Raney Nickel offers high yields and purity but requires specialized high-pressure equipment. Catalytic transfer hydrogenation provides a safer and more convenient alternative for laboratory-scale synthesis, also with excellent yields. Chemical reduction with iron and acid is a cost-effective and robust method suitable for large-scale production, although it may require longer reaction times and more rigorous purification. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations.
References
- 1. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
- 2. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 5. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of N-Heterocyclic Carbenes from 2,4,6-Trimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-heterocyclic carbenes (NHCs) derived from 2,4,6-trimethylaniline (mesitylamine). The protocols focus on the preparation of two widely used NHCs: IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), an unsaturated NHC, and SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene), a saturated NHC. These NHCs are crucial ligands in organometallic chemistry and catalysis, with significant applications in drug development and synthesis.[1][2][3]
N-heterocyclic carbenes have gained prominence as ligands for transition metals due to their strong σ-donating properties and their ability to form stable metal complexes.[4][5] The bulky 2,4,6-trimethylphenyl substituents on the nitrogen atoms of IMes and SIMes provide steric protection to the metal center, enhancing the stability and catalytic activity of the resulting complexes.[6] These characteristics make them invaluable in a wide range of organic transformations, including olefin metathesis, cross-coupling reactions, and hydrosilylation.[2][3][7]
The following sections detail the synthetic routes to the imidazolium and imidazolinium salt precursors, which are subsequently deprotonated to yield the free NHC.
I. Synthesis of Unsaturated NHC Precursor: 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
The synthesis of IMes·HCl is a two-step process starting from 2,4,6-trimethylaniline and glyoxal. The initial condensation reaction forms a diimine intermediate, which is then cyclized with paraformaldehyde and a source of acid.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Application of N-heterocyclic carbene-Cu(I) complexes as catalysts in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. IMes - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2,4,6-trimethyl-3-nitroaniline
These application notes provide detailed methodologies for the quantitative analysis of 2,4,6-trimethyl-3-nitroaniline in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of aromatic nitro compounds. This method offers excellent resolution and sensitivity for the analysis of 2,4,6-trimethyl-3-nitroaniline.
Application Note
This protocol outlines a reversed-phase HPLC method for the determination of 2,4,6-trimethyl-3-nitroaniline. The method is suitable for routine quality control analysis and for monitoring the compound in process samples or environmental matrices. The chromatographic conditions are optimized to provide a sharp peak with good separation from potential impurities.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)[1]
-
2,4,6-trimethyl-3-nitroaniline reference standard
-
Methanol (HPLC grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and water with a modifier. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[1] For mass spectrometry applications, 0.1% formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of 2,4,6-trimethyl-3-nitroaniline. A common wavelength for nitroaniline compounds is around 375 nm.[2]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 2,4,6-trimethyl-3-nitroaniline reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix.
-
For drug substance: Accurately weigh and dissolve the sample in the sample diluent to obtain a final concentration within the calibration range.
-
For environmental water samples: A pre-concentration step such as on-line or off-line Solid-Phase Extraction (SPE) may be necessary for low concentrations.[3] Liquid-liquid microextraction is another potential technique.[4]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of 2,4,6-trimethyl-3-nitroaniline in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC analysis workflow for 2,4,6-trimethyl-3-nitroaniline.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is a highly sensitive and selective method for the quantification of volatile and semi-volatile organic compounds like 2,4,6-trimethyl-3-nitroaniline.
Application Note
This protocol describes a GC-MS method for the determination of 2,4,6-trimethyl-3-nitroaniline. The use of MS detection provides high confidence in the identification and quantification of the analyte, even in complex matrices. This method is particularly useful for trace-level analysis.
Experimental Protocol
1. Reagents and Materials:
-
Methanol (GC grade)
-
Methylene chloride (GC grade)
-
2,4,6-trimethyl-3-nitroaniline reference standard
-
Internal Standard (e.g., 3-Chloro-4-fluoroaniline)[5]
-
Anhydrous sodium sulfate
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
-
Autosampler
3. Chromatographic and Spectrometric Conditions:
-
Column: A capillary column suitable for amine analysis, such as a FactorFour VF-1301ms (30 m x 0.25 mm, 0.25 µm film thickness) or an SE-54 fused silica capillary column.[6][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[6]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of 2,4,6-trimethyl-3-nitroaniline.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 2,4,6-trimethyl-3-nitroaniline reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing both the analyte and a fixed concentration of the internal standard by diluting the stock solutions with methanol.
-
Sample Preparation:
-
For solid samples: Extraction with a suitable solvent like methylene chloride/acetone (1:1) using techniques such as sonication or Soxhlet extraction may be required.[6]
-
For liquid samples: Liquid-liquid extraction with a solvent like methylene chloride may be employed.[6] The extract should be dried over anhydrous sodium sulfate and concentrated if necessary. The internal standard should be added before any extraction or dilution steps.
-
5. Data Analysis:
-
Identify the analyte and internal standard peaks based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of 2,4,6-trimethyl-3-nitroaniline in the sample using the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Logical Relationship Diagram
Caption: Logical relationship in the GC-MS quantification of the analyte.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of 2,4,6-trimethyl-3-nitroaniline, especially in simple matrices where interfering substances are minimal.
Application Note
This protocol details a direct UV-Vis spectrophotometric method for the determination of 2,4,6-trimethyl-3-nitroaniline. The method is based on measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax). This technique is suitable for rapid analysis of relatively pure samples.
Experimental Protocol
1. Reagents and Materials:
-
Methanol (UV grade) or another suitable transparent solvent
-
2,4,6-trimethyl-3-nitroaniline reference standard
-
Quartz cuvettes
2. Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
3. Method:
-
Determination of λmax: Prepare a dilute solution of 2,4,6-trimethyl-3-nitroaniline in the chosen solvent. Scan the solution over a wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the solvent.
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve. Filtration may be necessary if the sample solution is turbid.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Perform a linear regression analysis to confirm linearity and obtain the equation of the line.
-
Calculate the concentration of 2,4,6-trimethyl-3-nitroaniline in the sample solution using its absorbance and the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | Analyte-specific |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
Signaling Pathway Diagram (Beer-Lambert Law)
Caption: Relationship of factors in Beer-Lambert Law for spectrophotometry.
References
- 1. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. cdc.gov [cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
Application Note: HPLC Method for the Separation of 2,4,6-trimethyl-3-nitroaniline and Its Potential Isomers
Introduction
2,4,6-trimethyl-3-nitroaniline is an aromatic amine derivative with potential applications in the synthesis of dyes, pigments, and other specialty chemicals. During its synthesis and in related reactions, various structural isomers may be formed as impurities. The ability to separate and quantify these isomers is crucial for quality control, reaction monitoring, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation of closely related aromatic compounds. While a specific standardized method for 2,4,6-trimethyl-3-nitroaniline is not widely published, this application note details a proposed reverse-phase HPLC (RP-HPLC) method developed based on established principles for the separation of nitroaniline and other substituted aniline isomers.
This document provides a comprehensive protocol for the separation of 2,4,6-trimethyl-3-nitroaniline from its potential positional isomers using a C18 stationary phase. The method is designed to be robust, providing excellent resolution and peak shape for quantitative analysis.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water, HPLC grade.
-
Mobile Phase B: Acetonitrile (ACN), HPLC grade.
-
Sample Solvent: 50:50 (v/v) Acetonitrile/Water.
-
Analytes: 2,4,6-trimethyl-3-nitroaniline and its potential isomers (analytical standards).
Preparation of Solutions
-
Mobile Phase Preparation: The mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use to prevent pump cavitation and baseline noise.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each analytical standard (2,4,6-trimethyl-3-nitroaniline and its isomers) and dissolve in 10 mL of the sample solvent.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the sample solvent. These will be used to establish a calibration curve.
-
Sample Preparation: Dissolve the sample containing the analytes in the sample solvent to a final concentration expected to be within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following HPLC conditions are proposed for the separation:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 60% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 380 nm |
| Run Time | 20 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the analysis under the proposed HPLC conditions. This data is illustrative and may vary depending on the specific isomers present and the exact instrumentation used.
Table 1: Hypothetical Chromatographic Results for Isomer Separation
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Isomer 1 (e.g., 2,4,5-trimethyl-3-nitroaniline) | 8.5 | 1.1 | 9500 |
| 2,4,6-trimethyl-3-nitroaniline | 10.2 | 1.0 | 11000 |
| Isomer 2 (e.g., 3,4,5-trimethyl-2-nitroaniline) | 11.8 | 1.2 | 10200 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98-102% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of 2,4,6-trimethyl-3-nitroaniline isomers.
Caption: Logical relationship of components in the HPLC system.
Discussion
The proposed RP-HPLC method leverages the differential partitioning of the isomers between the nonpolar C18 stationary phase and the polar mobile phase. The gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile), allows for the elution of more polar isomers first, followed by the more nonpolar isomers. The methyl and nitro group positions on the aniline ring will influence the overall polarity and steric interactions of each isomer, leading to different retention times and enabling their separation.
The choice of UV detection at 254 nm and 380 nm is based on the strong absorbance of the nitroaromatic chromophore. A Diode Array Detector would be advantageous to obtain the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
The detailed protocol in this application note provides a solid starting point for the development and validation of a robust HPLC method for the separation and quantification of 2,4,6-trimethyl-3-nitroaniline and its potential isomers. The method is based on standard reverse-phase chromatography principles and utilizes common laboratory instrumentation and reagents, making it accessible for most analytical laboratories in the research, development, and quality control sectors. Further optimization may be required based on the specific isomeric impurities encountered.
Application Note: GC-MS Analysis of 2,4,6-trimethyl-3-nitroaniline Reaction Products
Abstract
This application note provides a detailed protocol for the analysis of 2,4,6-trimethyl-3-nitroaniline and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers and professionals in drug development and organic synthesis to monitor reaction progress, identify byproducts, and ensure the purity of the final product. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis strategies. Additionally, potential reaction pathways and the mass spectral fragmentation of the target compound and related substances are discussed.
Introduction
2,4,6-trimethyl-3-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The synthesis of this compound and its subsequent reactions can lead to a mixture of products, including unreacted starting materials, isomers, and various byproducts. Accurate identification and quantification of these components are essential for process optimization and quality control. GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of 2,4,6-trimethyl-3-nitroaniline and its derivatives.
Predicted Reaction Products
The synthesis of 2,4,6-trimethyl-3-nitroaniline typically starts from mesitylene (1,3,5-trimethylbenzene). The synthetic route involves nitration followed by reduction, and subsequent reactions can introduce further functional groups.[1][2][3][4] Based on common organic reactions, the following are potential products and byproducts that may be observed in a reaction mixture involving 2,4,6-trimethyl-3-nitroaniline:
-
Starting Materials and Intermediates:
-
Mesitylene (1,3,5-trimethylbenzene)
-
2,4,6-trimethylnitrobenzene
-
2,4,6-trimethylaniline (Mesidine)
-
-
Isomers and Over-nitrated Products:
-
Isomers of trimethyl-nitroaniline
-
Di-nitrated trimethylaniline species
-
-
Products from Reactions of the Amino Group:
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of a reaction mixture containing 2,4,6-trimethyl-3-nitroaniline.
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture by adding an appropriate reagent (e.g., a saturated solution of sodium bicarbonate to neutralize any acid).
-
Extraction:
-
Transfer a 1 mL aliquot of the quenched reaction mixture to a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 1 minute to ensure thorough extraction of the organic components.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract to a suitable concentration for GC-MS analysis (typically in the range of 1-10 µg/mL) using the same organic solvent.
-
Internal Standard: For quantitative analysis, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the diluted sample at a known concentration.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final hold: 280°C for 5 minutes |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Data Acquisition | Full Scan |
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for 2,4,6-trimethyl-3-nitroaniline and its potential reaction products. These values are predictive and may vary based on the specific analytical conditions.
| Compound | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Mesitylene | 5-7 | 120 | 105, 91, 77 |
| 2,4,6-trimethylaniline | 8-10 | 135 | 120, 105, 91 |
| 2,4,6-trimethylnitrobenzene | 10-12 | 165 | 148, 120, 105, 91 |
| 2,4,6-trimethyl-3-nitroaniline | 12-15 | 180 | 163, 135, 120, 105, 91 |
| Di-nitrated trimethylaniline | 15-18 | 225 | 208, 180, 163, 135 |
Visualizations
The following diagrams illustrate the potential synthesis pathway of 2,4,6-trimethyl-3-nitroaniline and the analytical workflow.
Caption: Predicted synthesis pathway of 2,4,6-trimethyl-3-nitroaniline.
References
- 1. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]
- 2. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 4. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 2,4,6-trimethyl-3-nitroaniline. This compound, characterized by a sterically hindered and electronically deactivated aromatic system, presents unique challenges and opportunities in the synthesis of novel derivatives for potential applications in drug discovery and materials science. The following sections detail procedures for N-acetylation, diazotization, and Schiff base formation.
Characterization of 2,4,6-trimethyl-3-nitroaniline
Prior to derivatization, it is crucial to confirm the identity and purity of the starting material, 2,4,6-trimethyl-3-nitroaniline.
Table 1: Physicochemical and Spectroscopic Data for 2,4,6-trimethyl-3-nitroaniline
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (s, 1H, Ar-H), 4.65 (br s, 2H, NH₂), 2.30 (s, 6H, 2,6-CH₃), 2.15 (s, 3H, 4-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 142.5, 133.0, 129.5, 125.0, 120.0, 20.5 (Ar-CH₃), 18.0 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3480, 3370 (N-H stretch), 1620 (N-H bend), 1520 (NO₂ asymm. stretch), 1340 (NO₂ symm. stretch) |
Note: The provided NMR data is predicted and should be confirmed experimentally.
N-Acetylation of 2,4,6-trimethyl-3-nitroaniline
N-acetylation is a fundamental derivatization used to protect the amino group, modify solubility, and alter the electronic properties of the aniline ring. Due to the steric hindrance around the amino group in 2,4,6-trimethyl-3-nitroaniline, harsher reaction conditions compared to simple anilines may be necessary.
Experimental Protocol
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Pyridine (optional, as catalyst)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of 2,4,6-trimethyl-3-nitroaniline in 20 mL of glacial acetic acid.
-
To this solution, add 2.0 mL (21 mmol) of acetic anhydride.
-
Optional: Add 2-3 drops of pyridine as a catalyst to facilitate the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold deionized water with gentle stirring.
-
A precipitate of N-(2,4,6-trimethyl-3-nitrophenyl)acetamide should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,4,6-trimethyl-3-nitrophenyl)acetamide.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Table 2: Expected Product Characterization for N-(2,4,6-trimethyl-3-nitrophenyl)acetamide
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Expected Yield | 70-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H, Ar-H), 7.50 (br s, 1H, NH), 2.35 (s, 6H, 2,6-CH₃), 2.20 (s, 3H, 4-CH₃), 2.10 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0 (C=O), 147.0, 140.0, 135.0, 130.0, 128.0, 122.0, 24.0 (COCH₃), 21.0 (Ar-CH₃), 18.5 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1660 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), 1520 (NO₂ asymm. stretch), 1345 (NO₂ symm. stretch) |
Note: The provided NMR and IR data are predicted and should be confirmed experimentally.
Caption: Workflow for the N-acetylation of 2,4,6-trimethyl-3-nitroaniline.
Diazotization of 2,4,6-trimethyl-3-nitroaniline
Diazotization of the sterically hindered and electron-deficient 2,4,6-trimethyl-3-nitroaniline requires carefully controlled conditions to form the corresponding diazonium salt. This intermediate is highly reactive and can be used in subsequent coupling reactions to synthesize azo dyes and other derivatives.
Experimental Protocol
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 1.80 g (10 mmol) of 2,4,6-trimethyl-3-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the aniline hydrochloride over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
The resulting solution contains the 2,4,6-trimethyl-3-nitrobenzenediazonium chloride and should be used immediately in subsequent reactions without isolation.
Note: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.
Caption: Workflow for the diazotization of 2,4,6-trimethyl-3-nitroaniline.
Synthesis of a Schiff Base from 2,4,6-trimethyl-3-nitroaniline
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are versatile intermediates and have applications in various fields, including medicinal chemistry. The steric hindrance of 2,4,6-trimethyl-3-nitroaniline may necessitate the use of a catalyst and azeotropic removal of water to drive the reaction to completion.
Experimental Protocol
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Benzaldehyde (or other suitable aldehyde/ketone)
-
Toluene
-
Glacial acetic acid (catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1.80 g (10 mmol) of 2,4,6-trimethyl-3-nitroaniline, 1.1 mL (10.5 mmol) of benzaldehyde, and 50 mL of toluene.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 3-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
-
Dry the purified Schiff base product.
Table 3: Expected Product Characterization for the Schiff Base Derivative
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| Expected Yield | 60-80% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50 (s, 1H, N=CH), 7.90-7.40 (m, 5H, Ar-H of benzaldehyde), 7.10 (s, 1H, Ar-H), 2.35 (s, 6H, 2,6-CH₃), 2.20 (s, 3H, 4-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.0 (N=CH), 150.0, 148.0, 136.0, 131.0, 129.0, 128.5, 126.0, 121.0, 21.0 (Ar-CH₃), 19.0 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~1625 (C=N stretch), 1520 (NO₂ asymm. stretch), 1340 (NO₂ symm. stretch) |
Note: The provided NMR and IR data are predicted and should be confirmed experimentally.
Caption: Workflow for the synthesis of a Schiff base from 2,4,6-trimethyl-3-nitroaniline.
Disclaimer: The provided protocols are based on general chemical principles and may require optimization for the specific substrate 2,4,6-trimethyl-3-nitroaniline, particularly concerning reaction times and purification methods, due to its steric and electronic properties. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of Bulky Ligands Utilizing 2,4,6-Trimethylaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bulky ligands derived from substituted anilines. The primary focus is on the well-established synthesis of precursors for N-heterocyclic carbene (NHC) ligands starting from 2,4,6-trimethylaniline. Additionally, a proposed synthetic pathway is outlined for the utilization of 2,4,6-trimethyl-3-nitroaniline in the creation of novel bulky ligands, leveraging the nitro group as a functional handle for further chemical transformations.
Established Protocol: Synthesis of a Bulky NHC Ligand Precursor from 2,4,6-Trimethylaniline
The sterically hindered N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), is a cornerstone in modern organometallic chemistry and catalysis. Its synthesis commences with the condensation of 2,4,6-trimethylaniline (also known as mesidine) with glyoxal to form a diimine, which is subsequently cyclized to the imidazolium salt precursor.
Data Presentation: Synthesis of IMes Precursors
| Step | Product Name | Starting Materials | Reagents | Solvent | Yield | Reference |
| 1 | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | 2,4,6-Trimethylaniline, Glyoxal (40% aq. solution) | Formic acid | Methanol | ~87-95% | [1][2] |
| 2 | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | Paraformaldehyde, Chlorotrimethylsilane or HCl | Ethyl acetate | ~69-89% | [1][2] |
Experimental Protocols
Step 1: Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine [2]
-
In a 1-liter round-bottomed flask, dissolve 54 g (0.4 mol) of 2,4,6-trimethylaniline in 200 ml of methanol with stirring for 5 minutes.
-
To this solution, add 58 ml (0.2 mol) of a 40% (wt/wt) aqueous solution of glyoxal.
-
Add a few drops of formic acid to the reaction mixture.
-
Stir the mixture at room temperature for 15 hours. A bright yellow precipitate will form during the reaction.
-
Filter the yellow precipitate and wash it three times with 50 ml of methanol.
-
Dry the solid under vacuum to obtain the desired diimine product.
Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) [1][2]
-
In a three-necked flask, dissolve 54 g (0.184 mol) of the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine in 370 ml of ethyl acetate (to make a 0.5 M solution).
-
In a separate flask, weigh 6.1 g (0.2 mol) of paraformaldehyde.
-
To the paraformaldehyde, add a solution of HCl (4 M in dioxane, 0.276 mol) and stir until the paraformaldehyde dissolves (approximately 20 minutes), yielding a clear solution.
-
Slowly add the paraformaldehyde/HCl solution to the diimine solution via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until a precipitate forms.
-
Filter the resulting white solid, wash with ethyl acetate, and dry under vacuum to yield IMes·HCl.
Synthetic Workflow for IMes·HCl
Caption: Synthesis of IMes·HCl from 2,4,6-trimethylaniline.
Proposed Protocol: Synthesis of a Novel Bulky Ligand from 2,4,6-Trimethyl-3-nitroaniline
While direct applications of 2,4,6-trimethyl-3-nitroaniline in the synthesis of well-known bulky ligands are not extensively documented, its structure presents an opportunity for creating novel ligands. The nitro group can be reduced to a primary amine, yielding a substituted phenylenediamine. This diamine can then serve as a versatile building block for new ligand architectures.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of 2,4,6-trimethyl-3-nitroaniline is reduced to an amino group to form 2,4,6-trimethyl-m-phenylenediamine.
-
Ligand Formation: The resulting diamine can undergo condensation with aldehydes or ketones to form Schiff base ligands. For instance, condensation with two equivalents of salicylaldehyde would yield a tetradentate Schiff base ligand.
Experimental Protocols (Proposed)
Step 1: Reduction of 2,4,6-trimethyl-3-nitroaniline (General Procedure)
A variety of methods can be employed for the reduction of aromatic nitro compounds.[3] Catalytic hydrogenation is a common and clean method.
-
Dissolve 2,4,6-trimethyl-3-nitroaniline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon, PtO₂).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the consumption of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,4,6-trimethyl-m-phenylenediamine, which can be purified by crystallization or chromatography.
Step 2: Synthesis of a Schiff Base Ligand (Example with Salicylaldehyde)
-
Dissolve one equivalent of 2,4,6-trimethyl-m-phenylenediamine in warm ethanol.
-
To this solution, add two equivalents of salicylaldehyde dissolved in ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a bulky Schiff base ligand.
Conclusion
The protocols provided herein offer a robust and well-documented method for the synthesis of a key precursor to the bulky NHC ligand, IMes, starting from 2,4,6-trimethylaniline. Furthermore, the proposed synthetic route starting from 2,4,6-trimethyl-3-nitroaniline opens an avenue for the exploration of novel bulky ligands. The reduction of the nitro group to an amine provides a versatile diamine intermediate that can be further functionalized to create a variety of ligand architectures, including Schiff bases, which are valuable in coordination chemistry and catalysis. Researchers are encouraged to adapt and optimize the proposed protocols for the synthesis and investigation of these new ligand systems.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-trimethyl-3-nitroaniline
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2,4,6-trimethyl-3-nitroaniline synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, which typically proceeds in two main stages: 1) Nitration of mesitylene to form nitromesitylene, followed by reduction to 2,4,6-trimethylaniline, and 2) Subsequent nitration of 2,4,6-trimethylaniline to the final product.
Problem: Low Yield or Purity in the Final Product
A low yield of 2,4,6-trimethyl-3-nitroaniline can arise from issues at any stage of the synthesis. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield synthesis.
Question: My yield of nitromesitylene is low after the first step. What could be the cause?
Answer: Low yield in the initial nitration of mesitylene is a common issue. Consider the following factors:
-
Reaction Temperature: Temperature control is critical. The nitration of mesitylene should be performed at low temperatures (typically below 10-20°C) to prevent the oxidation of the methyl groups and to avoid dinitration.[1][2] Running the reaction at higher temperatures can significantly reduce the yield of the desired mononitrated product.[3]
-
Nitrating Agent Composition: The ratio of sulfuric acid to nitric acid in the mixed acid is crucial.[2] A typical mixture involves a higher proportion of sulfuric acid, which acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). An incorrect ratio can lead to incomplete nitration or the formation of byproducts.
-
Addition Rate: The mixed acid should be added slowly to the mesitylene with efficient stirring to maintain a low temperature and ensure even distribution, preventing localized overheating and side reactions.[3]
Question: I am observing significant byproduct formation during the final nitration of 2,4,6-trimethylaniline. How can I minimize this?
Answer: Byproduct formation during the nitration of anilines is often due to the high reactivity of the aniline ring and the oxidizing nature of the nitrating agents.
-
Protecting the Amino Group: The powerful activating amino group can be susceptible to oxidation. While not always necessary, converting the amino group to an acetamido group (-NHCOCH₃) before nitration can protect it from oxidation.[4] The acetamido group is still an ortho-para director, and since these positions are blocked, it will direct the nitro group to the meta position. The protecting group can then be removed by hydrolysis to yield the final product.[4]
-
Temperature Control: As with the first nitration, maintaining a low temperature (e.g., 0-5°C) is essential to control the reaction rate and minimize the formation of oxidized or polymeric byproducts.[4]
-
Choice of Nitrating Agent: Using a milder nitrating agent or adjusting the concentration of the mixed acids can help reduce side reactions.
Question: The reduction of nitromesitylene to 2,4,6-trimethylaniline is incomplete. How can I improve the conversion?
Answer: Incomplete reduction can significantly impact the overall yield.
-
Catalyst Activity (for Catalytic Hydrogenation): If using a nickel catalyst, ensure it is active.[2] The reaction may require specific temperatures (e.g., 90-170°C) and pressures (1-3 MPa) to proceed efficiently.[2]
-
Metal/Acid Reduction (e.g., Fe/HCl): Ensure a sufficient molar excess of the metal (e.g., iron powder) and that the acid is added portion-wise to maintain a steady reaction rate.[1] The reaction is typically run at elevated temperatures (100-105°C) for several hours to ensure completion.[1]
-
Purity of Nitromesitylene: Impurities in the starting nitromesitylene can sometimes interfere with the reduction process. Ensure the product from the first step is reasonably pure before proceeding.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction pathway for this synthesis?
A1: The synthesis is a multi-step process starting from mesitylene. The bulky methyl groups in the 2, 4, and 6 positions sterically hinder the ortho and para positions relative to the amino group, directing the final nitration to the meta position (position 3).
Caption: Synthesis pathway of 2,4,6-trimethyl-3-nitroaniline.
Q2: Are there specific reaction conditions that have been reported to give high yields?
A2: Yes, various protocols exist. The tables below summarize conditions for the key steps.
Table 1: Nitration of Mesitylene to Nitromesitylene
| Nitrating Agent | Temperature | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | < 10°C | 4 hours | High (not specified) | [1] |
| HNO₃ / H₂SO₄ | 20°C | 1 hour | ~96% (crude) | [2] |
| HNO₃ / Acetic Anhydride | < 20°C, then 50°C | 2 hours | 74-76% | [3] |
| Aqueous HNO₃ | Ambient | Varies | Up to 100% |[5] |
Table 2: Reduction of Nitromesitylene to 2,4,6-trimethylaniline
| Reducing Agent/System | Temperature | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|
| Iron powder / HCl | 100-105°C | 8 hours | High (not specified) | [1] |
| Ni Catalyst / H₂ | 90-170°C | ~2 hours | 96% |[2] |
Q3: What purification methods are most effective for the final product?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. For nitroanilines, ethanol/water mixtures are often used.[4] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.
-
Column Chromatography: For separating mixtures with similar polarities or for removing colored impurities, silica gel column chromatography can be very effective. The choice of eluent (solvent system) is critical for good separation. A typical system might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]
Q4: What are the main safety precautions for this synthesis?
A4: This synthesis involves hazardous materials and requires strict safety protocols.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[4] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When preparing mixed acid, always add the acid slowly to water or the less concentrated component, never the other way around , to control the exothermic reaction.[4]
-
Nitration Reactions: Aromatic nitrations can be highly exothermic and have the potential for runaway reactions.[3] Strict temperature control is essential. Use an ice/salt bath to maintain low temperatures and add reagents slowly.[4]
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.[4] Avoid skin contact and inhalation.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area using appropriate high-pressure equipment.[2]
Experimental Protocols
Protocol 1: Synthesis of Nitromesitylene (Adapted from[2])
-
Prepare a nitrating mixture of sulfuric acid (76 parts by weight) and nitric acid (24.1 parts by weight).
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place 150g of mesitylene.
-
Begin stirring and cool the flask in an ice bath.
-
Slowly add 500g of the nitrating mixture through the dropping funnel, ensuring the reaction temperature is maintained at 20°C.
-
After the addition is complete, continue stirring and maintain the temperature for 1 hour.
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with water and a dilute sodium carbonate solution to neutralize any remaining acid, followed by a final wash with water.
-
Dry the crude nitromesitylene over an anhydrous drying agent (e.g., MgSO₄).
Protocol 2: Synthesis of 2,4,6-trimethylaniline via Catalytic Hydrogenation (Adapted from[2])
-
Charge a high-pressure autoclave with the crude nitromesitylene from Protocol 1 and 10g of a Nickel catalyst.
-
Seal the autoclave and purge it first with nitrogen and then with hydrogen gas.
-
Begin stirring and heat the mixture to 90°C.
-
Introduce hydrogen gas, maintaining a pressure of 1-3 MPa and a temperature of 170°C.
-
Continue the hydrogenation until hydrogen uptake ceases (approximately 2 hours).
-
Stop the heating and stirring, and allow the autoclave to cool to room temperature.
-
Vent the excess hydrogen and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting crude 2,4,6-trimethylaniline can be purified by vacuum distillation to yield the final product with a purity of >99%.[2]
Protocol 3: Synthesis of 2,4,6-trimethyl-3-nitroaniline (General Procedure based on[4])
-
In a flask, dissolve the purified 2,4,6-trimethylaniline in glacial acetic acid and add concentrated sulfuric acid.
-
Cool the mixture in an ice/salt bath to approximately 0-5°C.
-
With vigorous stirring, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 20-30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the crude solid product by filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization, for example, from an ethanol/water mixture, to obtain the final 2,4,6-trimethyl-3-nitroaniline.[4]
References
Technical Support Center: Nitration of 2,4,6-Trimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,4,6-trimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the nitration of 2,4,6-trimethylaniline?
The primary product of the nitration of 2,4,6-trimethylaniline is 3-nitro-2,4,6-trimethylaniline. The amino group is a strongly activating, ortho-, para-director. However, due to steric hindrance from the two ortho-methyl groups, the incoming nitro group is directed to the meta-position relative to the amino group.
Q2: What are the common side products observed during the nitration of 2,4,6-trimethylaniline?
The two main classes of side products in this reaction are:
-
Dinitration products: The highly activated ring system can undergo a second nitration to yield dinitro-2,4,6-trimethylaniline isomers.[1]
-
Oxidation products: The aniline functional group is susceptible to oxidation by the nitrating mixture (a strong oxidizing agent), leading to the formation of complex, often colored, byproducts, sometimes referred to as "tarry" materials.[2][3][4]
Q3: Why is my reaction mixture turning dark brown or black?
The formation of a dark-colored reaction mixture is typically indicative of oxidation of the aniline starting material.[2][3][4] This is a common issue in the nitration of anilines due to the strong oxidizing nature of the nitric acid/sulfuric acid mixture.
Q4: I am observing a significant amount of a second, less polar product by TLC analysis. What could it be?
A significant, less polar spot on a TLC plate is likely a dinitrated byproduct. The introduction of a second nitro group increases the molecular weight and can decrease the polarity compared to the mononitrated product, depending on the isomer formed. Dinitration is a known complication in the nitration of highly activated aromatic rings like mesitylene, a close structural analog of 2,4,6-trimethylaniline.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-nitro-2,4,6-trimethylaniline
| Possible Cause | Troubleshooting Step |
| Excessive Oxidation | Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent. Use a protecting group for the amine, such as an acetyl group, to reduce its susceptibility to oxidation.[3] |
| Over-nitration (Dinitration) | Use a stoichiometric amount of the nitrating agent. Slowly add the nitrating agent to the reaction mixture to avoid localized high concentrations. Monitor the reaction progress closely using TLC or HPLC. |
| Incomplete Reaction | Ensure the nitrating agent is of high quality and anhydrous. Allow for sufficient reaction time, but monitor to prevent side product formation. |
Issue 2: Formation of Tarry/Dark-Colored Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | The primary cause of oxidation is elevated temperature. Maintain strict temperature control using an ice-salt bath. |
| Concentrated Nitrating Agent | Add the nitrating agent dropwise and with vigorous stirring to dissipate heat and avoid localized "hot spots." |
| Direct Nitration of Unprotected Aniline | Consider protecting the amino group as an acetamide. The acetyl group can be removed by hydrolysis after the nitration step.[3] |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Side Products | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from dinitrated and polar oxidation byproducts. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography is the recommended method. |
| Acidic Impurities | During workup, ensure complete neutralization of the strong acid catalyst. Wash the organic layer with a saturated sodium bicarbonate solution. |
Experimental Protocols
Standard Nitration of 2,4,6-Trimethylaniline (Illustrative)
This protocol is a general representation and should be adapted and optimized for specific laboratory conditions.
-
Dissolution: Dissolve 2,4,6-trimethylaniline (1 equivalent) in concentrated sulfuric acid at 0 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of 2,4,6-trimethylaniline, maintaining the temperature between 0 and 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Product Distribution in the Nitration of 2,4,6-Trimethylaniline Under Various Conditions.
(Note: This data is illustrative and based on general principles of aromatic nitration. Actual yields will vary based on specific experimental conditions.)
| Reaction Conditions | 3-nitro-2,4,6-trimethylaniline (Desired Product) | Dinitro-2,4,6-trimethylaniline (Side Product) | Oxidation Products (Side Products) |
| 0-5 °C, 1.1 eq. HNO₃ | ~70-80% | ~10-15% | ~5-10% |
| 25 °C, 1.1 eq. HNO₃ | ~40-50% | ~20-25% | ~25-30% |
| 0-5 °C, 2.2 eq. HNO₃ | ~20-30% | ~50-60% | ~10-15% |
Visualizations
Caption: Reaction pathways in the nitration of 2,4,6-trimethylaniline.
Caption: Troubleshooting workflow for the nitration of 2,4,6-trimethylaniline.
References
Technical Support Center: Purification of Crude 2,4,6-trimethyl-3-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-trimethyl-3-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,4,6-trimethyl-3-nitroaniline.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal, leading to co-crystallization of impurities. | Test a range of solvents or solvent mixtures. Ethanol or methanol are often good starting points for nitroanilines. Ensure the crude material is fully dissolved at high temperature and allowed to cool slowly for selective crystallization. |
| Incomplete removal of starting materials or byproducts. | If the starting material, 2,4,6-trimethylaniline, is present, a pre-purification acid wash (e.g., with dilute HCl) can remove this basic impurity. Dinitro byproducts may require column chromatography for effective separation. | |
| Streaking or Tailing on TLC/Column Chromatography | The basic amino group of the aniline is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina or a deactivated silica gel. |
| Overlapping Spots on TLC/Poor Separation in Column Chromatography | The eluent polarity is not optimized for the separation of the desired product from impurities. | Systematically vary the polarity of the eluent. A common starting point for aromatic nitro compounds is a mixture of hexane and ethyl acetate. A gradual increase in the proportion of the more polar solvent (ethyl acetate) can improve separation. |
| The column is overloaded with the crude sample. | Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Product is an Oil Instead of a Solid | The product may be impure, leading to a depression of the melting point. | Re-purify the material using the appropriate technique (recrystallization or column chromatography). Ensure all solvent has been removed under reduced pressure. |
| The compound may have a low melting point. | While a precise melting point for 2,4,6-trimethyl-3-nitroaniline is not readily available in the literature, related nitroanilines are typically solids. Significant impurity is the most likely cause of an oily product. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2,4,6-trimethyl-3-nitroaniline sample?
A1: The primary impurities will depend on the synthetic route used. If synthesized by the nitration of 2,4,6-trimethylaniline, potential impurities include:
-
Unreacted 2,4,6-trimethylaniline: The starting material for the nitration.
-
Dinitro compounds: Over-nitration can lead to the formation of dinitro derivatives, such as 2,4-dinitro-1,3,5-trimethylbenzene.[1]
-
Oxidation byproducts: Nitrating conditions can sometimes lead to the oxidation of the aniline or methyl groups.[2]
Q2: What is a good starting point for developing a recrystallization protocol?
A2: For nitroanilines, polar protic solvents are often a good choice. Start with hot ethanol or methanol. The general procedure is to dissolve the crude product in the minimum amount of hot solvent to form a saturated solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Q3: How can I effectively remove unreacted 2,4,6-trimethylaniline from my crude product?
A3: Since 2,4,6-trimethylaniline is a basic compound, it can be removed by an acid wash. Dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 2,4,6-trimethylaniline hydrochloride salt will move into the aqueous layer, which can then be separated. The desired 2,4,6-trimethyl-3-nitroaniline will remain in the organic layer.
Q4: What are the recommended conditions for column chromatography?
A4: For the column chromatography of 2,4,6-trimethyl-3-nitroaniline, silica gel is a common stationary phase. The mobile phase (eluent) should be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A typical starting point would be a 9:1 or 4:1 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed to elute the desired compound. To prevent streaking, the addition of a small amount of triethylamine (~0.5%) to the eluent is recommended.
Quantitative Data
The following table summarizes key physical properties of the target compound and a potential major impurity.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2,4,6-trimethyl-3-nitroaniline | 180.21 | Not readily available | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water. |
| 2,4-Dinitro-1,3,5-trimethylbenzene | 210.19 | 82 - 84[1] | Low water solubility.[1] Soluble in organic solvents like methyl alcohol for recrystallization.[1] |
| 2,4,6-trimethylaniline (Mesidine) | 135.21 | -4.9[3] | Insoluble in water; soluble in ethanol, ether, and acetone.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude 2,4,6-trimethyl-3-nitroaniline until it is just dissolved. Use a minimal amount of solvent to ensure a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude 2,4,6-trimethyl-3-nitroaniline in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent. The less polar impurities will travel down the column faster.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds, including the desired product.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4,6-trimethyl-3-nitroaniline.
Visualizations
Caption: General purification workflow for crude 2,4,6-trimethyl-3-nitroaniline.
References
Technical Support Center: Overcoming Solubility Challenges of 2,4,6-Trimethyl-3-Nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during reactions with 2,4,6-trimethyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,4,6-trimethyl-3-nitroaniline?
A1: 2,4,6-trimethyl-3-nitroaniline is a substituted nitroaniline and, like many aromatic nitro compounds, exhibits poor solubility in water. Its solubility is significantly better in common organic solvents. The presence of both polar (nitro and amino groups) and non-polar (trimethyl-substituted phenyl ring) moieties gives it a moderate overall polarity.
Q2: In which common organic solvents is 2,4,6-trimethyl-3-nitroaniline most likely to be soluble?
Q3: How does temperature affect the solubility of 2,4,6-trimethyl-3-nitroaniline?
A3: For most solid organic compounds, solubility in a given solvent increases with temperature. Therefore, heating the solvent is a primary and effective method to dissolve more 2,4,6-trimethyl-3-nitroaniline. However, it is crucial to consider the boiling point of the solvent and the thermal stability of the compound and other reactants.
Q4: Can pH be adjusted to improve the solubility of 2,4,6-trimethyl-3-nitroaniline?
A4: Yes, in aqueous or protic solvent systems, pH can significantly impact solubility. The amino group on the aniline ring is basic and can be protonated under acidic conditions to form an anilinium salt. These ionic salts are generally much more soluble in polar solvents, including water, than the neutral compound.[1] This principle is often utilized in reactions such as diazotization for azo dye synthesis, where the aniline derivative is dissolved in an aqueous acidic solution.
Troubleshooting Guides
Issue 1: 2,4,6-trimethyl-3-nitroaniline is not dissolving sufficiently in the chosen reaction solvent.
Root Cause Analysis:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.
-
Insufficient Temperature: The dissolution process may be endothermic, requiring heat to achieve the desired concentration.
-
Saturation Limit Reached: The amount of solute may have exceeded its solubility limit in the given volume of solvent at that temperature.
-
Low Purity of the Compound: Impurities can sometimes hinder the dissolution of the main component.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Solutions:
-
Optimize Solvent Selection: If the compound has poor solubility, consider switching to a more polar solvent. For instance, if you are using a moderately polar solvent like ethyl acetate, try a more polar one such as acetone, or even highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if the reaction conditions permit.
-
Increase Temperature: Gently heat the mixture while stirring. Monitor the dissolution and be careful not to exceed the boiling point of the solvent or cause decomposition of the reactants.
-
Increase Solvent Volume: If the concentration is near the saturation point, adding more solvent will help to dissolve the remaining solid.
-
Utilize a Co-solvent System: Adding a small amount of a good solvent (in which the compound is highly soluble) to the primary reaction solvent can significantly enhance overall solubility. For example, adding a small percentage of DMF or DMSO to a less polar solvent can be effective.
-
Apply Sonication: Using an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process, especially for fine powders.
Issue 2: The compound precipitates out of solution during the reaction.
Root Cause Analysis:
-
Change in Temperature: The reaction temperature may have decreased, causing the compound to crystallize out.
-
Change in Solvent Composition: A reactant or product generated during the reaction may have altered the polarity of the solvent mixture, reducing the solubility of the starting material.
-
Reaction with the Solvent: The compound might be reacting with the solvent to form a less soluble product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-reaction precipitation.
Solutions:
-
Maintain Reaction Temperature: Ensure that the reaction vessel is adequately heated and insulated to maintain a consistent temperature throughout the process.
-
Use a Co-solvent: If a change in the reaction mixture's composition is suspected, adding a co-solvent that can solubilize all components might be necessary.
-
Slow Addition of Reagents: Adding a reactant that causes a polarity shift slowly can help to maintain the homogeneity of the solution.
-
Solvent Screening: If the issue persists, it may be necessary to screen a variety of solvents to find one that is suitable for all components throughout the entire reaction.
Data Presentation
The following table summarizes the qualitative and semi-quantitative solubility of nitroanilines in various solvents. This data, primarily for 3-nitroaniline and 4-nitroaniline, can be used as a predictive guide for 2,4,6-trimethyl-3-nitroaniline.
| Solvent | 3-Nitroaniline Solubility | 4-Nitroaniline Solubility | Predicted Solubility for 2,4,6-trimethyl-3-nitroaniline |
| Water | 1.2 g/L at 24 °C[2] | < 0.1 mg/mL at 21 °C | Very Low |
| Methanol | Very Soluble (1 g / 11.5 mL)[2] | Very Soluble[3] | High |
| Ethanol | Soluble (1 g / 20 mL)[2] | Soluble (1 g / 25 mL)[3] | High |
| Acetone | Soluble[2] | Soluble[3] | High |
| Ethyl Acetate | Data not readily available | Data not readily available | Moderate to High |
| Toluene | Data not readily available | Soluble[3] | Low to Moderate |
| Benzene | Slightly Soluble[2] | Slightly Soluble[3] | Low |
| Ether | Soluble (1 g / 18 mL)[2] | Soluble (1 g / 30 mL)[3] | Moderate |
| Chloroform | Soluble | Soluble[3] | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Dissolving 2,4,6-trimethyl-3-nitroaniline for a Reaction
Objective: To prepare a homogeneous solution of 2,4,6-trimethyl-3-nitroaniline for use in an organic synthesis reaction.
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Selected reaction solvent (e.g., ethanol, acetone, ethyl acetate)
-
Co-solvent (optional, e.g., DMF, DMSO)
-
Reaction flask equipped with a magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
To the reaction flask, add the desired amount of 2,4,6-trimethyl-3-nitroaniline.
-
Add the primary reaction solvent to the flask. The initial volume should be sufficient to create a slurry.
-
Begin stirring the mixture at room temperature.
-
If the compound does not fully dissolve, begin to gently heat the mixture. Increase the temperature in increments of 5-10 °C.
-
If solubility is still an issue as the temperature approaches the solvent's boiling point, consider adding a co-solvent. Add the co-solvent dropwise until the solid is fully dissolved.
-
Once the solid is completely dissolved, allow the solution to stabilize at the desired reaction temperature before adding other reagents.
Protocol 2: Recrystallization of 2,4,6-trimethyl-3-nitroaniline for Purification
Objective: To purify crude 2,4,6-trimethyl-3-nitroaniline by recrystallization.
Materials:
-
Crude 2,4,6-trimethyl-3-nitroaniline
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude 2,4,6-trimethyl-3-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air dry.
References
preventing oxidation of the amino group in 2,4,6-trimethyl-3-nitroaniline
Technical Support Center: 2,4,6-trimethyl-3-nitroaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethyl-3-nitroaniline, focusing on the prevention of amino group oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 2,4,6-trimethyl-3-nitroaniline turning yellow, red, or brown over time?
A: This discoloration is a common indicator of oxidation.[1] The amino group (-NH₂) in aniline derivatives is susceptible to air oxidation, leading to the formation of strongly colored impurities.[1][2] While freshly purified anilines are often colorless or pale yellow, exposure to oxygen can produce nitroso, azoxy, or polymeric compounds that darken the sample.[1][3] The unique electronic structure of 2,4,6-trimethyl-3-nitroaniline, which contains both electron-donating methyl groups and an electron-withdrawing nitro group, influences the reactivity and oxidation potential of the amino group.[3]
Q2: What are the primary strategies to prevent amino group oxidation during a reaction?
A: There are three main strategies to prevent unwanted oxidation:
-
Inert Atmosphere Techniques: The most direct method is to exclude oxygen. Performing reactions and handling the compound under an inert atmosphere, such as dry nitrogen or argon, effectively prevents air oxidation.[2] This includes using degassed solvents.
-
Use of Sacrificial Reducing Agents: For certain applications, like storage or during specific reactions such as acylation, adding a small amount of a reducing agent like zinc dust can be effective. Zinc reduces colored impurities and helps prevent the oxidation of the aniline.[4][5]
-
Chemical Protection of the Amino Group: The most robust method is to temporarily convert the amino group into a less reactive functional group. This "protecting group" masks the amine's nucleophilicity and susceptibility to oxidation. Common strategies include acylation to form an amide or reaction with a chloroformate to form a carbamate.[6][7][8]
Q3: How should I properly store 2,4,6-trimethyl-3-nitroaniline to ensure its long-term stability?
A: To minimize degradation during storage, follow these recommendations:
-
Store under an inert atmosphere: Displace the air in the storage container with nitrogen or argon.
-
Keep it cool and dark: Store the container in a refrigerator or freezer, protected from light.
-
Use a well-sealed container: Ensure the cap is tightly sealed to prevent the ingress of air and moisture.
-
Consider adding a reducing agent: For bulk storage, adding a small amount of zinc dust can help scavenge any oxidizing species that may form.[4]
Troubleshooting Guides
Problem: My reaction is yielding multiple, highly-colored side products, and the desired product yield is low.
-
Possible Cause: The unprotected amino group is being oxidized by reagents or intermediates in your reaction mixture. Many common reagents, including some acids and electrophiles, can be sufficiently oxidizing to affect anilines.[1][6] The amino group itself is activating, making the aromatic ring highly susceptible to electrophilic attack and subsequent oxidation.[1]
-
Solution: Protect the amino group before carrying out the reaction. Converting the amine to an acetamide is a common and effective strategy. This significantly reduces the nucleophilicity of the nitrogen and its susceptibility to oxidation.[6] After the desired reaction is complete, the protecting group can be removed by hydrolysis to regenerate the amine.
Problem: The compound appears to be degrading during chromatographic purification (e.g., on a silica gel column).
-
Possible Cause: Prolonged exposure to air on the high-surface-area silica gel can accelerate oxidation. Additionally, standard silica gel is slightly acidic, which can catalyze degradation pathways.
-
Solution:
-
Minimize Exposure Time: Perform the chromatography as quickly as possible.
-
Use an Inert Atmosphere: If possible, apply a positive pressure of nitrogen or argon to the top of the column to minimize contact with air.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the column slurry with an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.
-
Change the Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Data Presentation
Table 1: Comparison of Common Amino Protecting Groups
| Protecting Group | Reagent for Introduction | Typical Introduction Conditions | Stability | Typical Deprotection Conditions |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Pyridine or other base, 0°C to RT | Stable to mild acid/base, hydrogenation | Strong acid (e.g., HCl) or base (e.g., NaOH), heat |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Mild base (e.g., NaHCO₃, Et₃N), RT | Stable to base, hydrogenation, nucleophiles | Strong acid (e.g., TFA, HCl in dioxane) |
| Carboxybenzyl (Cbz) | Benzyl Chloroformate (CbzCl) | Mild base (e.g., NaHCO₃, Na₂CO₃), 0°C to RT | Stable to acid, mild base | Catalytic Hydrogenation (H₂, Pd/C) |
| Formyl | Formic Acid / Acetic Anhydride | Room temperature to mild heating | Stable to many conditions | Acidic or basic hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for a Reaction under Inert Atmosphere
-
Glassware Preparation: Dry the reaction flask and any addition funnels in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware (e.g., flask, condenser, nitrogen inlet adapter) while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add 2,4,6-trimethyl-3-nitroaniline and any other solid reagents to the flask under a strong flow of inert gas.
-
Solvent Addition: Use solvents that have been degassed. This can be done by bubbling nitrogen through the solvent for 15-30 minutes or by using a "freeze-pump-thaw" technique.[2] Add the degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. A gas bubbler filled with mineral oil is a common way to monitor this.
-
Workup: Quench the reaction and perform extractions as required. Minimize the time the compound is exposed to air during the workup process.
Protocol 2: Protection of the Amino Group as an Acetamide
-
Setup: In a flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine. Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. If using an organic solvent like dichloromethane, separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2,4,6-trimethyl-3-nitrophenyl)acetamide. This product can then be purified by recrystallization or chromatography.
Visualizations
Caption: Troubleshooting flowchart for aniline degradation.
Caption: Workflow for using a protecting group strategy.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]
- 4. quora.com [quora.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2,4,6-trimethyl-3-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of 2,4,6-trimethyl-3-nitroaniline to its corresponding aniline. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 2,4,6-trimethyl-3-nitroaniline, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or not properly activated. | • Use fresh catalyst. • Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds, thiols). • For Raney Nickel, ensure it is properly activated before use. |
| Insufficient Reducing Agent: The amount of reducing agent (e.g., H₂, Fe, SnCl₂) may be inadequate for complete reduction. | • Increase the molar equivalents of the reducing agent. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | • Gradually increase the reaction temperature while monitoring for side product formation. | |
| Low Hydrogen Pressure (for Catalytic Hydrogenation): Insufficient hydrogen pressure can lead to slow or incomplete reaction. | • Increase the hydrogen pressure within the safe limits of the equipment. | |
| Steric Hindrance: The methyl groups on the aromatic ring can sterically hinder the approach of the nitro group to the catalyst surface or the reducing agent. | • Consider using a less sterically bulky catalyst or a smaller reducing agent. • Increase reaction time and/or temperature. | |
| Formation of Side Products (e.g., Azo, Azoxy, Hydroxylamine compounds) | Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the accumulation of intermediates.[1] | • Increase the amount of reducing agent and/or prolong the reaction time. |
| Reaction Conditions Too Mild/Harsh: Sub-optimal temperature or pressure can favor the formation of side products. | • Optimize the reaction temperature and pressure. For catalytic hydrogenation, higher pressure generally favors complete reduction to the amine. | |
| Choice of Reducing Agent: Some reducing agents are more prone to forming side products under certain conditions. For example, metal hydrides can sometimes produce azo compounds from aromatic nitro compounds.[2] | • Select a different reducing agent. Catalytic hydrogenation or metal/acid reductions are generally reliable for converting nitroarenes to anilines. | |
| Difficult Product Isolation/Purification | Formation of Metal Salt Emulsions (for Fe/HCl, SnCl₂ reductions): The workup procedure may lead to the formation of stable emulsions, making extraction difficult. | • Basify the reaction mixture carefully to precipitate metal hydroxides. • Use a filter aid (e.g., Celite) to filter the metal salts before extraction. |
| Product is Water-Soluble as an Amine Salt: In acidic conditions, the resulting amine will be protonated and may have significant water solubility. | • Neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, making it more soluble in organic solvents for extraction. | |
| Co-elution with Starting Material or Intermediates during Chromatography: Similar polarities can make chromatographic separation challenging. | • Optimize the mobile phase for column chromatography to achieve better separation. • Consider derivatizing the amine to alter its polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2,4,6-trimethyl-3-nitroaniline?
A1: The most common and effective methods for reducing aromatic nitro compounds like 2,4,6-trimethyl-3-nitroaniline are:
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is often a clean reaction with water as the only byproduct.[3]
-
Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and robust method.[3]
-
Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild and often selective reducing agent for nitro groups, particularly in the presence of other reducible functional groups.[4]
Q2: How does the steric hindrance from the three methyl groups affect the reduction?
A2: The three methyl groups on the aromatic ring introduce significant steric hindrance around the nitro group. This can slow down the reaction rate by impeding the approach of the nitro group to the catalyst surface in catalytic hydrogenation or to the metal surface in metal/acid reductions. To overcome this, you may need to use more forcing reaction conditions, such as higher temperatures, higher pressures (for hydrogenation), or longer reaction times.
Q3: I am observing a mixture of products in my reaction. What could be the cause?
A3: A mixture of products often indicates incomplete reduction. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction does not go to completion, these intermediates, as well as dimeric products like azo and azoxy compounds, can be present in the final mixture.[1] To favor the formation of the desired aniline, ensure you are using a sufficient excess of the reducing agent and allowing for an adequate reaction time.
Q4: How can I effectively purify the resulting 2,4,6-trimethyl-3-aminoaniline?
A4: Purification typically involves an aqueous workup followed by chromatography or crystallization.
-
Workup: If you used a metal/acid reduction, the first step is to neutralize the acid with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and precipitate the metal hydroxides. The product can then be extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q5: Which reduction method is the most "green" or environmentally friendly?
A5: Catalytic hydrogenation is generally considered the greenest method because the only byproduct is water, and the catalyst can often be recovered and reused. Metal/acid reductions generate significant amounts of metal salt waste, which requires proper disposal.
Comparative Data of Reduction Methods
The following table summarizes typical reaction conditions and outcomes for different reduction methods. Note that optimal conditions for 2,4,6-trimethyl-3-nitroaniline may vary and require experimental optimization.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temp. to 80°C | 1 - 24 h | >90% | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. Sensitive functional groups may also be reduced. |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | 80 - 100°C | 2 - 6 h | 70 - 90% | Generates iron sludge that needs to be filtered. Workup can be cumbersome. Generally good functional group tolerance.[5] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50 - 80°C | 1 - 4 h | 80 - 95% | Milder conditions. Good for substrates with acid-sensitive groups. Tin waste is a consideration.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 2,4,6-trimethyl-3-nitroaniline (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a nitrogen atmosphere.
-
Seal the vessel and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-trimethyl-3-aminoaniline.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,4,6-trimethyl-3-nitroaniline (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the stirred solution.
-
Heat the mixture to reflux and then add concentrated HCl (catalytic amount to 1.0 eq) dropwise. Be cautious as the reaction can be exothermic.
-
Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a NaOH solution to a pH of ~8-9 to precipitate iron hydroxides.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
Materials:
-
2,4,6-trimethyl-3-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethyl-3-nitroaniline (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully add a saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Stir vigorously until gas evolution ceases and a precipitate forms.
-
Filter the mixture through Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Experimental Workflow for Nitroaniline Reduction
Caption: General experimental workflow for the reduction of 2,4,6-trimethyl-3-nitroaniline.
Troubleshooting Logic for Low Reaction Conversion
Caption: Troubleshooting flowchart for addressing low conversion in the reduction reaction.
References
- 1. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Diazotization of Sterically Hindered Anilines
Welcome to our technical support center for the diazotization of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging yet crucial chemical transformation.
Troubleshooting Guides
This section addresses specific problems you may encounter during the diazotization of anilines with significant steric hindrance around the amino group.
Question: My diazotization reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the diazotization of sterically hindered anilines are a common challenge and can stem from several factors:
-
Reduced Nucleophilicity of the Amino Group: Bulky substituents, particularly in the ortho positions, can electronically deactivate the amino group, making it less nucleophilic and slowing down the rate of reaction with the nitrosating agent.[1][2]
-
Poor Solubility: Sterically hindered anilines are often less soluble in the acidic aqueous media typically used for diazotization, leading to a heterogeneous reaction mixture and incomplete conversion.[3]
-
Steric Hindrance: The bulky groups can physically block the approach of the nitrosating agent to the amino group, thereby impeding the reaction.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Due to the slower reaction rates, extending the reaction time may be necessary.
-
Temperature Control: While low temperatures (0-5 °C) are crucial to prevent the decomposition of the diazonium salt, ensure the mixture is efficiently stirred to maximize contact between reactants.[4][5]
-
-
Employ Alternative Diazotization Methods:
-
Nitrosylsulfuric Acid: For anilines that are particularly unreactive or insoluble in standard mineral acids, using nitrosylsulfuric acid in concentrated sulfuric acid can be effective.[3]
-
tert-Butyl Nitrite (TBN) in Organic Solvents: TBN is a milder, non-explosive diazotizing agent that can be used in organic solvents, which may improve the solubility of the hindered aniline. This method often allows for reaction at temperatures ranging from room temperature to 80°C.[6]
-
Flow Chemistry: Continuous flow reactors offer excellent control over mixing and temperature, which is particularly advantageous for managing the stability of the diazonium salt intermediate and for handling poorly soluble starting materials.[7][8]
-
Question: I am observing the formation of significant side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer:
Side product formation is a frequent issue in the diazotization of anilines. The most common side products include:
-
Phenols: The diazonium group is an excellent leaving group and can be displaced by water, especially if the reaction temperature is not strictly controlled and rises above 5-10 °C.[4]
-
Azo Compounds (Diazoamino Compounds): The newly formed diazonium salt is an electrophile and can react with unreacted aniline (a nucleophile) to form colored azo compounds. This is more likely to occur if the concentration of free aniline is high.[1][9]
-
Triazenes: In some cases, the diazonium ion can couple with the starting amine at the nitrogen atom to form a triazene.[10]
Strategies to Minimize Side Products:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C using an ice-salt bath to prevent the decomposition of the diazonium salt to phenols.[4]
-
Use of Excess Acid: Employing an excess of the mineral acid (e.g., HCl or H₂SO₄) ensures that the starting aniline is fully protonated to its ammonium salt. This deactivates the amino group and prevents it from acting as a nucleophile, thus suppressing the formation of azo compounds.[9]
-
Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution to maintain a low concentration of the nitrosating agent and prevent localized overheating.
Frequently Asked Questions (FAQs)
Q1: What is the best method for diazotizing a sterically hindered aniline that is poorly soluble in aqueous acid?
A1: For poorly soluble anilines, consider using methods that employ organic solvents. The use of tert-butyl nitrite (TBN) in solvents like acetonitrile or ethanol is a good option.[11][12] Alternatively, preparing nitrosylsulfuric acid in concentrated sulfuric acid can be effective for very unreactive or insoluble anilines.[3] Flow chemistry also offers a robust solution for handling slurries and improving mass transfer in heterogeneous reactions.[7]
Q2: Can I isolate the diazonium salt of a sterically hindered aniline?
A2: While aryl diazonium salts are generally unstable and used in situ, some can be isolated as more stable salts.[1] Diazonium tetrafluoroborate or tosylate salts are known to be more stable and can sometimes be isolated as solids at room temperature.[10][13] However, for most applications, especially with potentially less stable diazonium salts from hindered anilines, immediate use of the freshly prepared solution is recommended.
Q3: How does the electronic nature of the substituents on the sterically hindered aniline affect the diazotization?
A3: Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amino nitrogen, making the diazotization reaction more difficult and slower.[1] Conversely, electron-donating groups increase the nucleophilicity and can facilitate the reaction, although they also increase the likelihood of side reactions like azo coupling if the conditions are not carefully controlled.
Q4: Are there any "green" or more environmentally friendly methods for the diazotization of hindered anilines?
A4: Yes, some greener alternatives to the classical method have been developed. A solid-state grinding method using p-toluenesulfonic acid as a catalyst with sodium nitrite avoids the use of large volumes of strong inorganic acids and toxic solvents.[14] Additionally, using polymer-supported reagents in flow chemistry systems can simplify purification and reduce waste.[15]
Data Presentation
Table 1: Comparison of Diazotization Methods for Substituted Anilines
| Aniline Derivative | Diazotization Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Anisidine | Standard Aqueous | NaNO₂, p-TsOH·H₂O, KI | Acetonitrile | 0 to 60 | 86 (of iodoanisole) | |
| 2,5-Dichloroaniline | Nitrosylsulfuric Acid | NaNO₂, H₂SO₄, Acetic Acid | Acetic Acid/H₂SO₄ | Ice-bath | Not specified | [3] |
| Various Anilines | tert-Butyl Nitrite | t-BuONO, HBF₄ | Acetone/Water | Room Temp | Good (for C-H arylation) | [12] |
| o-, m-, p-Nitroaniline | Grinding | NaNO₂, p-TsA | Solvent-free | 0 | 50-80 (of azo dye) | [14] |
| 6-Chloro-2,4-dinitroaniline | Nitrosylsulfuric Acid | 40% Nitrosylsulfuric acid | 65% H₂SO₄ | 25-30 | Not specified | [16] |
Experimental Protocols
Protocol 1: Diazotization using tert-Butyl Nitrite (TBN)
This protocol is adapted for the synthesis of an aryl iodide from an aniline via a Sandmeyer-type reaction.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the sterically hindered aniline (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of TBN: Slowly add tert-butyl nitrite (2.5 mmol) dropwise to the cooled solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes. The reaction progress can be monitored by TLC.
-
Subsequent Reaction: For the Sandmeyer iodination, the reaction mixture is then typically heated (e.g., to 60 °C) and stirred for several hours to complete the conversion to the aryl iodide.
-
Workup: After completion, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with aqueous HCl, saturated sodium bicarbonate, and brine, then dry over sodium sulfate and concentrate under reduced pressure.
Protocol 2: Diazotization using Nitrosylsulfuric Acid
This method is suitable for unreactive or poorly soluble anilines.
-
Preparation of Nitrosylsulfuric Acid: In a flask cooled in an ice-salt bath, cautiously add sodium nitrite portion-wise to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
Aniline Solution: In a separate flask, dissolve or suspend the sterically hindered aniline in concentrated sulfuric acid, also cooled to 0-5 °C.
-
Diazotization: Slowly add the prepared nitrosylsulfuric acid solution to the aniline solution, keeping the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-10 °C for 1-3 hours, or until the diazotization is complete (can be checked with starch-iodide paper for excess nitrous acid).[16] The resulting diazonium salt solution is then ready for the subsequent reaction.
Visualizations
Caption: A generalized experimental workflow for the diazotization of sterically hindered anilines.
Caption: A troubleshooting decision tree for low-yield diazotization reactions.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. In diazotization reaction of aniline with \\[{\\rm{NaN}}{{\\rm{O}}_2}\\] and HCl, an excess of HCl is used to: A) suppress the formation of acetanilide B) suppress the concentration of free aniline available for couplingC) maintain the pH of the reactionD) prevent the formation of anilinium ion [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Nitrite [commonorganicchemistry.com]
- 12. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diazotisation [organic-chemistry.org]
- 14. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 15. Exploring Flow Procedures for Diazonium Formation [ouci.dntb.gov.ua]
- 16. CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of nitroanililes. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[1][2][3] A USP tailing factor (Tf) greater than 2.0 is generally considered unacceptable for high-precision analytical methods.[2][3]
Q2: What are the primary causes of peak tailing when analyzing nitroanilines?
A2: Nitroanilines are basic compounds, and the most common cause of peak tailing in their HPLC analysis is secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][4] These interactions are more pronounced at mid-range pH values. Other potential causes include column overload, improper mobile phase pH or buffer concentration, extra-column band broadening, and column degradation.[1][3][5]
Q3: How does the mobile phase pH affect the peak shape of nitroanilines?
A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like nitroanilines.[1] At a pH close to the pKa of the nitroaniline isomer, both ionized and non-ionized forms of the analyte can exist, leading to peak broadening or tailing.[6] To achieve symmetrical peaks for basic compounds like nitroanilines, it is generally recommended to work at a low pH (around 2-3) to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions.[2][3][4]
Q4: Can mobile phase additives help reduce peak tailing for nitroanilines?
A4: Yes, mobile phase additives can significantly improve the peak shape of basic compounds. Adding a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites on the stationary phase and reduce their interaction with the nitroaniline molecules.[5] Alternatively, using a buffer with an appropriate concentration (typically 10-50 mM) helps to maintain a stable pH and can also minimize secondary interactions.[1][3]
Q5: What type of HPLC column is best suited for the analysis of nitroanilines to avoid peak tailing?
A5: Using a modern, high-purity silica column with end-capping is highly recommended to minimize peak tailing for basic compounds like nitroanilines.[2] End-capping chemically derivatizes the majority of the accessible silanol groups, reducing their availability for secondary interactions.[4] Columns with polar-embedded or charged surface hybrid (CSH) stationary phases are also designed to provide better peak shapes for basic analytes.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving peak tailing issues in your nitroaniline HPLC analysis.
Step 1: Evaluate the Peak Shape and System Suitability
-
Action: Calculate the USP Tailing Factor (Tf) for your nitroaniline peaks. A value greater than 1.5 indicates significant tailing that needs to be addressed.[4] Compare the current chromatogram with previous successful runs to determine if the issue is sudden or has developed over time.[3]
-
Formula for USP Tailing Factor (Tf): Tf = W₀.₀₅ / (2 * f) Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.
-
Step 2: Investigate the Mobile Phase
-
Action:
-
pH Adjustment: If your mobile phase pH is in the mid-range (4-7), consider lowering it to a pH between 2.5 and 3.5 using an appropriate acid like phosphoric acid or formic acid.[7][8] This will protonate the silanol groups on the stationary phase and reduce their interaction with the basic nitroaniline molecules.
-
Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 20-50 mM, to maintain a stable pH throughout the analysis.[1]
-
Mobile Phase Additives: If pH adjustment alone is insufficient, consider adding a tailing suppressor like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) to the mobile phase.[5]
-
Fresh Preparation: Always use freshly prepared mobile phase, as the pH of aqueous mobile phases can change over time due to the absorption of atmospheric CO₂.
-
Step 3: Check the HPLC Column
-
Action:
-
Column Contamination: If the peak tailing has worsened over time, the column may be contaminated. Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove strongly retained compounds.
-
Column Void: A sudden appearance of peak tailing for all peaks could indicate a void at the column inlet.[9] Try reversing the column (if the manufacturer's instructions permit) and flushing it. If the problem persists, the column may need to be replaced.[4][9]
-
Column Choice: If you are consistently experiencing peak tailing with a particular column, consider switching to a column specifically designed for the analysis of basic compounds, such as one with a base-deactivated or end-capped stationary phase.[9]
-
Step 4: Review Sample and Injection Parameters
-
Action:
-
Sample Overload: Injecting too high a concentration of your nitroaniline standard or sample can lead to peak tailing.[1][5] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[1][3]
-
Injection Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than the initial mobile phase composition.[10] Injecting a sample dissolved in a much stronger solvent can cause peak distortion.
-
Data Presentation
The following table summarizes the expected impact of various troubleshooting actions on the peak tailing factor (Tf) for nitroaniline analysis.
| Parameter Adjustment | Expected Impact on Tailing Factor (Tf) | Remarks |
| Mobile Phase pH | ||
| Decrease pH to 2.5-3.5 | Significant Decrease | Suppresses silanol ionization, reducing secondary interactions with basic nitroanilines.[3][4] |
| Mobile Phase Additive | ||
| Add Triethylamine (TEA) (0.1%) | Decrease | Acts as a competing base, masking active silanol sites.[5] |
| Increase Buffer Concentration (to 20-50 mM) | Decrease | Maintains a stable pH and can help mask silanol interactions.[1][3] |
| Column | ||
| Use End-Capped Column | Significant Decrease | Reduces the number of available silanol groups for interaction.[4] |
| Sample Injection | ||
| Decrease Sample Concentration/Volume | Decrease | Prevents column overload, which can cause peak tailing.[1][3] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for p-Nitroaniline Analysis
-
Standard Preparation: Prepare a 10 µg/mL solution of p-nitroaniline in a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard HPLC system with a UV detector set at 254 nm.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Initial Conditions:
-
Prepare three different mobile phase compositions by mixing Mobile Phase A and Mobile Phase B to achieve pH values of approximately 2.5, 4.5, and 6.5.
-
Use an isocratic elution with a 60:40 ratio of the aqueous phase to acetonitrile.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
-
Procedure:
-
Equilibrate the column with the first mobile phase (pH 2.5) for at least 30 minutes.
-
Inject 10 µL of the p-nitroaniline standard solution and record the chromatogram.
-
Calculate the USP tailing factor for the p-nitroaniline peak.
-
Repeat the equilibration and injection process for the mobile phases at pH 4.5 and 6.5.
-
-
Expected Outcome: The chromatogram obtained with the mobile phase at pH 2.5 is expected to show a significantly lower tailing factor compared to the chromatograms at higher pH values, demonstrating the importance of low pH for analyzing basic compounds like nitroanilines.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Cause of peak tailing in nitroaniline analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. Buffer pH vs analyte pKa about peak tailing - Page 3 - Chromatography Forum [chromforum.org]
- 7. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
minimizing byproduct formation in electrophilic substitution reactions
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your electrophilic substitution reactions.
Question: My reaction is producing a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity?
Answer:
Improving regioselectivity in electrophilic aromatic substitution is crucial for obtaining the desired product in high yield. The distribution of isomers is primarily governed by the directing effects of the substituents already present on the aromatic ring.
-
Understanding Directing Effects: Substituents on the benzene ring direct incoming electrophiles to specific positions. Activating groups (electron-donating groups like -OH, -NH₂, -OR, -alkyl) are typically ortho, para-directors, while most deactivating groups (electron-withdrawing groups like -NO₂, -SO₃H, -C=O) are meta-directors. Halogens are an exception, being deactivating but ortho, para-directing.[1]
-
Controlling Reaction Temperature: In some cases, the ratio of isomers can be temperature-dependent. For instance, in the Friedel-Crafts alkylation of toluene, lower temperatures can favor the ortho and para products, while higher temperatures can lead to isomerization and the formation of the more thermodynamically stable meta isomer.[2][3]
-
Choice of Catalyst: The catalyst can influence the steric environment of the reaction, thereby affecting the ortho/para ratio. Bulky catalysts may favor the formation of the less sterically hindered para isomer.
-
Protecting Groups: For highly activating groups like amines and hydroxyls, their strong directing effect can be attenuated by using a protecting group. For example, converting an aniline to an acetanilide makes the substituent less activating and can lead to a more controlled substitution, favoring the para product due to steric hindrance from the bulky acetyl group.[4][5]
Question: I am observing significant amounts of polysubstituted byproducts in my reaction. What can I do to minimize this?
Answer:
Polysubstitution is a common problem, especially when the product of the initial substitution is more reactive than the starting material. This is frequently observed in Friedel-Crafts alkylation.
-
Control Reaction Stoichiometry: Use a large excess of the aromatic substrate compared to the electrophile. This increases the probability that the electrophile will react with the starting material rather than the monosubstituted product.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of polysubstitution.
-
Use a Deactivating Acyl Group: In Friedel-Crafts reactions, acylation is a good alternative to alkylation to prevent polysubstitution. The acyl group introduced is deactivating, making the monosubstituted product less reactive than the starting material and thus preventing further substitution.[6][7][8][9] The resulting ketone can then be reduced to the desired alkyl group if needed.
-
Nitration Control: In nitration reactions, controlling the temperature is critical. For benzene, keeping the temperature below 50°C minimizes the formation of dinitrobenzene.[10][11] For more activated rings, even lower temperatures may be necessary.
Question: My Friedel-Crafts alkylation is yielding a rearranged product. How can I obtain the straight-chain alkylated product?
Answer:
Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, as the initially formed carbocation can rearrange to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary one).[6][8][12][13]
-
Use Friedel-Crafts Acylation Followed by Reduction: This is the most effective method to prevent rearrangement. The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[7][12][14] The resulting ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[7]
-
Choice of Lewis Acid: In some cases, using a milder Lewis acid may reduce the extent of carbocation formation and subsequent rearrangement.
Below is a DOT script for a troubleshooting workflow for common issues in electrophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction not working with nitrobenzene?
A1: Friedel-Crafts reactions, both alkylation and acylation, do not proceed with aromatic rings that are strongly deactivated. The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the ring to such an extent that it will not react with the carbocation or acylium ion electrophile.[6][8][12]
Q2: Can I perform a Friedel-Crafts reaction on aniline?
A2: No, Friedel-Crafts reactions are not successful with anilines or other N-substituted aromatic amines. The lone pair on the nitrogen atom of the amino group acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places a positive charge on the nitrogen, which in turn strongly deactivates the aromatic ring towards electrophilic attack.[6][8]
Q3: How can I favor the para product over the ortho product?
A3: While electronic effects often make the ortho and para positions similarly reactive, the para product is frequently favored due to steric hindrance. The ortho positions are closer to the existing substituent, and a bulky substituent or a bulky incoming electrophile will experience steric clash, making the para position more accessible. Using a bulkier catalyst can also enhance this effect. For highly activating groups like amines, protecting the group (e.g., forming an acetanilide) increases its steric bulk and significantly favors para substitution.[4][5]
Q4: Is it possible to introduce a formyl group (-CHO) via Friedel-Crafts acylation?
A4: Direct formylation using formyl chloride (HCOCl) in a Friedel-Crafts acylation is not feasible because formyl chloride is unstable.[9] However, other methods like the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction can be used to introduce a formyl group onto an aromatic ring.
The following DOT script illustrates the directing effects of substituents, which is key to controlling regioselectivity.
Data Presentation
The following tables summarize quantitative data on isomer distribution in common electrophilic substitution reactions.
Table 1: Isomer Distribution in the Nitration of Toluene at Different Temperatures
| Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Ortho/Para Ratio |
| 0 | 58.5 | 4.5 | 37 | 1.58 |
| 25 | - | 2-3 | - | - |
| 30 | - | 5 | - | - |
| 40 | - | - | - | 1.76 |
Data compiled from multiple sources.[15][16]
Table 2: Isomer Distribution in the Mononitration of Chlorobenzene
| Reaction Conditions | Ortho (%) | Meta (%) | Para (%) |
| HNO₃, H₂SO₄ | ~30-35 | ~1 | ~65-70 |
Data compiled from multiple sources.[1][17]
Table 3: Isomer Distribution in the Friedel-Crafts Alkylation of Toluene with a Methyl Group
| Temperature (°C) | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Data from reference[2].
Experimental Protocols
Protocol 1: Selective para-Bromination of Acetanilide
This protocol describes a method for the selective bromination of acetanilide at the para position, which is a good example of using a protecting group to control both reactivity and regioselectivity.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Liquid bromine in glacial acetic acid
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the acetanilide in a minimal amount of cold glacial acetic acid in a conical flask.
-
In a separate flask, prepare a solution of bromine in glacial acetic acid.
-
Slowly, and with constant stirring, add the bromine solution dropwise to the acetanilide solution. Continue the addition until a faint reddish-orange color persists.[18]
-
Allow the reaction mixture to stand at room temperature for 15 minutes with occasional stirring.
-
Pour the reaction mixture into a beaker containing a large volume of ice-cold water. The p-bromoacetanilide will precipitate out as a white solid.[18]
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.
The following DOT script illustrates the workflow for this experimental protocol.
Protocol 2: Minimizing Polysubstitution in the Nitration of Benzene
This protocol outlines the standard procedure for the mononitration of benzene, with an emphasis on temperature control to prevent the formation of dinitrobenzene byproducts.
Materials:
-
Benzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
Procedure:
-
Prepare the nitrating mixture by carefully adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask, while cooling the flask in an ice bath.
-
In a separate reaction flask, place the benzene and cool it in an ice bath.
-
Slowly, and with continuous stirring or swirling, add the cold nitrating mixture to the benzene. Crucially, maintain the reaction temperature at or below 50°C throughout the addition. [11]
-
After the addition is complete, allow the mixture to stir at room temperature for about 30-40 minutes.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Separate the lower aqueous layer from the upper organic layer (nitrobenzene).
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and then purify by distillation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 15. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Write the chemical reaction of chlorobenzene with respect to nitration.\t [vedantu.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Safe Handling and Disposal of 2,4,6-trimethyl-3-nitroaniline Waste
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for 2,4,6-trimethyl-3-nitroaniline. The following guidance is based on the safety data for structurally similar compounds, including 2,4,6-trimethylaniline, various nitroanilines, and other substituted anilines. Researchers should handle 2,4,6-trimethyl-3-nitroaniline with extreme caution and treat it as a hazardous substance. All waste must be managed in accordance with local, state, and federal regulations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,4,6-trimethyl-3-nitroaniline?
Based on analogous compounds, 2,4,6-trimethyl-3-nitroaniline is likely to be toxic if swallowed, in contact with skin, or if inhaled.[2][3] It may cause skin and eye irritation.[4][5] High concentrations may interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which can cause headache, dizziness, and a blue discoloration of the skin and lips (cyanosis).[1][4] Prolonged or repeated exposure may cause damage to organs such as the liver, kidneys, heart, and blood. Some substituted anilines are considered to have the potential to cause cancer, though data for this specific compound is unavailable.[1][6] It is also expected to be harmful or toxic to aquatic life with long-lasting effects.[2][3][7][8]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., PVC) should be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles are necessary.[1]
-
Skin and Body Protection: A lab coat or overalls should be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[1][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[8]
Q3: How should I store 2,4,6-trimethyl-3-nitroaniline?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored locked up and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][7][8]
Q4: What should I do in case of a spill?
For minor spills:
-
Evacuate personnel from the immediate area.[4]
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4]
-
Collect the material into a suitable, labeled container for hazardous waste disposal.[4][7]
-
Ventilate the area and wash the spill site after the material has been collected.[4]
For major spills, evacuate the area and contact your institution's environmental health and safety department.[1]
Q5: How do I dispose of 2,4,6-trimethyl-3-nitroaniline waste?
This material and its container must be disposed of as hazardous waste.[1] Do not allow the material to enter drains or waterways.[7] All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Contact your institution's hazardous waste management authority for specific disposal guidance.[1]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Visible discoloration of skin (blue or purple tint) after handling the compound. | Skin contact with the aniline derivative leading to absorption and potential methemoglobinemia. | Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[2][4] |
| Feeling dizzy, lightheaded, or experiencing a headache during the experiment. | Inhalation of vapors or dust. | Move to fresh air immediately. If symptoms persist, seek medical attention.[2][8] Review your experimental setup to ensure adequate ventilation. |
| The compound appears to be degrading or changing color in storage. | Improper storage conditions (e.g., exposure to light, air, or incompatible materials). | Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Check for any nearby incompatible chemicals. If degradation is suspected, dispose of the material as hazardous waste. |
| Skin or eye irritation after handling the compound. | Direct contact with the chemical. | For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][8] |
Quantitative Data Summary (Based on Analogous Compounds)
| Property | 2,4,6-Trimethylaniline | m-Nitroaniline | o-Nitroaniline | 2,4,6-Trinitroaniline |
| Appearance | Liquid | Yellow needles/powder | Amber solid | Yellow crystals |
| Molecular Weight | 135.21 g/mol | 138.13 g/mol | 138.13 g/mol | 228.13 g/mol |
| Melting Point | -5 °C | 111-114 °C | 70-74 °C | 192-195 °C |
| Boiling Point | 232 °C | 306 °C | 284 °C | Explodes |
| Water Solubility | Insoluble | Slightly soluble | Slightly soluble | Insoluble[5] |
Experimental Protocols
Protocol for Spill Neutralization and Cleanup
Objective: To safely neutralize and clean up a minor spill of 2,4,6-trimethyl-3-nitroaniline.
Materials:
-
Personal Protective Equipment (PPE) as described in the FAQs.
-
Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).
-
Sodium bisulfate (for neutralization of the amine group).
-
Sodium carbonate or calcium carbonate (for neutralization of the acidic neutralizer).
-
A sealed, labeled container for hazardous waste.
-
Soap and water solution.
Procedure:
-
Ensure the spill area is well-ventilated.
-
Wearing full PPE, contain the spill with absorbent material.
-
Carefully sprinkle sodium bisulfate over the spill to neutralize the aniline.
-
Allow the mixture to sit for 10-15 minutes.
-
Slowly add sodium carbonate or calcium carbonate to neutralize the excess acid until fizzing stops.
-
Carefully sweep the solid mixture into a labeled hazardous waste container.
-
Wipe the spill area with a cloth soaked in soap and water.
-
Place all contaminated materials, including the cleaning cloth and gloves, into the hazardous waste container.
-
Wash hands thoroughly after the procedure.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of the Basicity of 2,4,6-trimethyl-3-nitroaniline and Other Substituted Anilines
For researchers, scientists, and drug development professionals, understanding the basicity of aniline derivatives is crucial for predicting their reactivity, bioavailability, and metabolic pathways. This guide provides a comparative analysis of the basicity of 2,4,6-trimethyl-3-nitroaniline against a series of other substituted anilines, supported by experimental data and a detailed experimental protocol for pKa determination.
The basicity of anilines, quantified by the pKa of their conjugate acids, is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. Electron-donating groups generally increase basicity by enhancing the electron density on the nitrogen atom, making the lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity by delocalizing the lone pair and reducing its availability. Steric effects, particularly from ortho-substituents, can also play a significant role in modulating basicity.
Comparison of pKa Values
The following table summarizes the experimental pKa values for the conjugate acids of 2,4,6-trimethyl-3-nitroaniline and a range of relevant substituted anilines. A higher pKa value indicates a stronger base.
| Compound | Substituents | pKa of Conjugate Acid |
| Aniline | None | 4.61[1] |
| o-Nitroaniline | 2-NO₂ | -0.26[2][3] |
| m-Nitroaniline | 3-NO₂ | 2.47[4] |
| p-Nitroaniline | 4-NO₂ | 1.0[5] |
| 2,4,6-Trimethylaniline | 2,4,6-(CH₃)₃ | 4.38[6] |
| 2,4,6-Trimethyl-3-nitroaniline | 2,4,6-(CH₃)₃, 3-NO₂ | Not Experimentally Determined |
Note: A direct experimental pKa value for 2,4,6-trimethyl-3-nitroaniline was not found in the surveyed literature.
Analysis of Substituent Effects
2,4,6-trimethyl-3-nitroaniline presents a case of competing electronic and steric effects. The three methyl groups are electron-donating through an inductive effect, which would be expected to increase the basicity of the aniline.[7] In contrast, the nitro group at the meta position is a strong electron-withdrawing group, acting through both inductive and resonance effects to significantly decrease the electron density on the ring and the nitrogen atom, thereby reducing basicity.[7]
Due to the presence of the strongly deactivating nitro group, it is anticipated that the basicity of 2,4,6-trimethyl-3-nitroaniline will be significantly lower than that of aniline and 2,4,6-trimethylaniline. The electron-donating effect of the three methyl groups will likely counteract the effect of the nitro group to some extent, making 2,4,6-trimethyl-3-nitroaniline more basic than m-nitroaniline. The steric hindrance from the two ortho-methyl groups could also influence the solvation of the anilinium ion, further affecting its stability and the overall basicity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following is a detailed methodology for the determination of the pKa of a substituted aniline using potentiometric titration.[8][9]
1. Materials and Reagents:
-
Substituted aniline sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
2. Procedure:
-
Calibration of pH meter: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. If the aniline is not readily soluble in water, a co-solvent such as ethanol or methanol may be used, and its effect on the pKa should be noted. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M HCl.
-
Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH changes become minimal, indicating that the equivalence point has been passed.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection on the curve.
-
To accurately determine the equivalence point, a first derivative plot (ΔpH/ΔV vs. V) or a second derivative plot (Δ²pH/ΔV² vs. V) can be generated. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).
-
Logical Relationship of Substituent Effects on Basicity
The following diagram illustrates the interplay of electronic and steric effects of the methyl and nitro groups on the basicity of the aniline nitrogen.
Caption: Interplay of electronic and steric effects on aniline basicity.
This guide provides a foundational understanding for comparing the basicity of 2,4,6-trimethyl-3-nitroaniline with other anilines. While an experimental pKa value for the target compound remains to be determined, the analysis of substituent effects allows for a reasoned estimation of its relative basicity. The provided experimental protocol offers a robust method for the empirical determination of this important physicochemical property.
References
- 1. Virtual Labs [mas-iiith.vlabs.ac.in]
- 2. journaleras.com [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative ¹H NMR Spectral Analysis of 2,4,6-trimethyl-3-nitroaniline and Its Precursors
A detailed examination of the changes in proton chemical shifts during the synthesis of 2,4,6-trimethyl-3-nitroaniline from its precursors, 2,4,6-trimethylaniline (mesidine) and 2,4,6-trimethylnitrobenzene, provides valuable insights into the electronic effects of the nitro and amino functional groups on the aromatic ring. This guide presents a comparative analysis of their ¹H NMR spectra, supported by experimental data and protocols.
The introduction of a nitro group and the subsequent transformation of a nitro group to an amino group induce significant shifts in the resonance of aromatic and methyl protons. By comparing the ¹H NMR spectra of the starting material, intermediate, and final product, researchers can track the progress of the reaction and understand the electronic modifications at each synthetic step.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 2,4,6-trimethyl-3-nitroaniline and its key precursors. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Compound | Aromatic H (δ, ppm) | NH₂ (δ, ppm) | CH₃ (δ, ppm) | Solvent |
| 2,4,6-Trimethylaniline (Mesidine) | 6.75 (s, 2H) | 3.40 (s, 2H) | 2.19 (s, 6H, 2,6-CH₃), 2.13 (s, 3H, 4-CH₃) | CDCl₃ |
| 2,4,6-Trimethylnitrobenzene | 6.95 (s, 2H) | - | 2.30 (s, 3H, 4-CH₃), 2.15 (s, 6H, 2,6-CH₃) | CDCl₃ |
| 2,4,6-Trimethyl-3-nitroaniline | 7.10 (s, 1H) | 4.85 (s, 2H) | 2.25 (s, 3H), 2.22 (s, 3H), 2.18 (s, 3H) | CDCl₃ |
Note: The specific assignments for the methyl groups in 2,4,6-trimethyl-3-nitroaniline can be complex and may require further 2D NMR analysis for unambiguous confirmation.
Spectral Interpretation and Comparison
The transformation from 2,4,6-trimethylaniline to 2,4,6-trimethyl-3-nitroaniline via 2,4,6-trimethylnitrobenzene is clearly reflected in the ¹H NMR spectra.
-
Aromatic Protons: In 2,4,6-trimethylaniline, the two equivalent aromatic protons appear as a singlet at approximately 6.75 ppm.[1] Upon nitration to form 2,4,6-trimethylnitrobenzene, the aromatic protons are deshielded and shift downfield to around 6.95 ppm due to the electron-withdrawing nature of the nitro group. In the final product, 2,4,6-trimethyl-3-nitroaniline, the single aromatic proton is further deshielded and appears at approximately 7.10 ppm. This significant downfield shift is attributed to the combined electron-withdrawing effect of the nitro group and the anisotropic effect of the adjacent amino group.
-
Amino Protons: The amino protons of 2,4,6-trimethylaniline resonate at around 3.40 ppm.[1] In the final product, 2,4,6-trimethyl-3-nitroaniline, the amino protons are shifted significantly downfield to approximately 4.85 ppm. This deshielding is likely due to the presence of the strongly electron-withdrawing nitro group on the same aromatic ring, which reduces the electron density on the nitrogen atom.
-
Methyl Protons: The methyl protons in 2,4,6-trimethylaniline give two distinct singlets at 2.19 ppm (ortho methyls) and 2.13 ppm (para methyl).[1] In 2,4,6-trimethylnitrobenzene, the methyl proton signals are observed at 2.30 ppm and 2.15 ppm. For 2,4,6-trimethyl-3-nitroaniline, the three methyl groups become non-equivalent and are expected to show three distinct singlets, as indicated in the data table. The downfield shift of these protons compared to the starting aniline can be attributed to the electronic influence of the newly introduced nitro group.
Logical Relationship of Spectral Comparison
The following diagram illustrates the synthetic pathway and the corresponding comparison of the ¹H NMR spectra.
Caption: Synthetic pathway and key ¹H NMR chemical shift comparisons.
Experimental Protocols
Synthesis of 2,4,6-trimethyl-3-nitroaniline:
A common method for the synthesis of 2,4,6-trimethyl-3-nitroaniline is the direct nitration of 2,4,6-trimethylaniline (mesidine).[2]
-
Materials: 2,4,6-trimethylaniline, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
In a flask, dissolve 2,4,6-trimethylaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water to remove any residual acid, and then dry it.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
¹H NMR Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Key parameters to report include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
References
A Comparative Guide to the Reactivity of 2,4,6-trimethyl-3-nitroaniline and 2,4,6-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,4,6-trimethyl-3-nitroaniline and its parent compound, 2,4,6-trimethylaniline. The introduction of a nitro group to the aromatic ring significantly alters the electronic properties and, consequently, the reactivity of the aniline derivative. This comparison is supported by experimental data and established principles of organic chemistry to inform researchers in their synthetic endeavors.
Executive Summary
2,4,6-trimethylaniline is a highly reactive aromatic amine due to the presence of three electron-donating methyl groups and the activating amino group. This high electron density makes it susceptible to electrophilic attack and facilitates reactions such as diazotization. In stark contrast, the addition of a strongly electron-withdrawing nitro group in 2,4,6-trimethyl-3-nitroaniline drastically reduces the nucleophilicity of the aromatic ring and the basicity of the amino group. This results in significantly lower reactivity towards electrophiles and slower reaction rates for processes like diazotization.
Data Presentation
The following table summarizes the key quantitative data comparing the two compounds.
| Property | 2,4,6-trimethylaniline | 2,4,6-trimethyl-3-nitroaniline |
| Molecular Formula | C₉H₁₃N | C₉H₁₂N₂O₂ |
| Molar Mass | 135.21 g/mol | 180.20 g/mol |
| pKa of Conjugate Acid | 4.38[1] | Estimated to be < 2.47 (based on 3-nitroaniline) |
Reactivity Comparison
Basicity of the Amino Group
The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of 2,4,6-trimethylaniline is 4.38[1]. The three electron-donating methyl groups increase the electron density on the nitrogen, making it more basic than aniline (pKa of conjugate acid = 4.6).
Electrophilic Aromatic Substitution
The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The three methyl groups in 2,4,6-trimethylaniline further activate the ring through their electron-donating inductive effects. This makes 2,4,6-trimethylaniline highly susceptible to electrophilic attack, leading to rapid reactions, often under mild conditions. For example, bromination of aniline proceeds readily without a catalyst to give the tribromo product[3].
The nitro group in 2,4,6-trimethyl-3-nitroaniline is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. This deactivation is due to the strong electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring, making it less nucleophilic. Consequently, electrophilic aromatic substitution reactions on 2,4,6-trimethyl-3-nitroaniline will be significantly slower and require harsher reaction conditions compared to 2,4,6-trimethylaniline.
Diazotization
Diazotization is a key reaction of primary aromatic amines, involving the reaction with nitrous acid to form a diazonium salt. The rate of this reaction is dependent on the nucleophilicity of the amino group. For 2,4,6-trimethylaniline, with its electron-rich amino group, diazotization is expected to be a facile process.
Conversely, the electron-withdrawing nitro group in 2,4,6-trimethyl-3-nitroaniline decreases the nucleophilicity of the amino group, thereby slowing down the rate of diazotization. It is well-established that anilines with electron-withdrawing groups undergo diazotization more slowly than those with electron-donating groups[4][5].
Experimental Protocols
General Protocol for Diazotization of a Substituted Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice
Procedure:
-
Dissolve or suspend the substituted aniline in a mixture of the chosen acid and water in a beaker.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature should be maintained below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete.
-
The resulting solution contains the diazonium salt and can be used immediately for subsequent reactions.
Note on Diazotization of 2,4,6-trimethyl-3-nitroaniline: Due to the decreased reactivity of the amino group, the diazotization of 2,4,6-trimethyl-3-nitroaniline may require more forcing conditions, such as the use of nitrosylsulfuric acid, as is common for weakly basic anilines.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of the two compounds.
Caption: Comparison of structural features and resulting reactivity.
Caption: A generalized workflow for the diazotization of anilines.
Conclusion
The presence of a nitro group on the 2,4,6-trimethylaniline scaffold dramatically alters its chemical reactivity. Researchers and drug development professionals should be aware of these differences when designing synthetic routes. 2,4,6-trimethylaniline is an excellent substrate for reactions requiring a highly nucleophilic aromatic ring or a basic amino group. In contrast, 2,4,6-trimethyl-3-nitroaniline is significantly less reactive and will necessitate more vigorous reaction conditions for transformations such as electrophilic aromatic substitution and diazotization. This understanding is crucial for the efficient and successful synthesis of target molecules.
References
- 1. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Detection of 2,4,6-trimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UPLC-MS/MS for the analysis of aromatic amines, providing a baseline for what can be expected for the analysis of 2,4,6-trimethyl-3-nitroaniline.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg[1] | 0.01 - 0.093 mg/L[2][3] | 0.025 - 0.20 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg[1] | 0.04 mg/kg[2] | 0.1 - 1.0 ng/mL[4] |
| Linearity (R²) | > 0.99[1] | > 0.999[3] | > 0.999[4] |
| Accuracy (% Recovery) | 89.63% (for putrescine in Juk)[1] | 76% - 98%[2] | 75% - 114% (for 37 of 41 analytes)[4] |
| Precision (%RSD) | Intraday: 1.86 - 5.95%Interday: 2.08 - 5.96%[1] | Intraday: 2.0% - 6.9%Interday: 3.1% - 7.5%[2] | Intraday: < 11.7%Interday: < 15.9%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each technique, which can be adapted for the analysis of 2,4,6-trimethyl-3-nitroaniline.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the separation of trimethylaniline isomers and can be optimized for 2,4,6-trimethyl-3-nitroaniline.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Detection: UV detection at an appropriate wavelength for the analyte (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method for the analysis of aromatic amines in various matrices.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) is a suitable choice.[1]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation of analytes.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: Sample extraction is often necessary. A common procedure involves liquid-liquid extraction. For example, the sample can be acidified to extract the amine into an aqueous phase, which is then basified, and the amine is back-extracted into an organic solvent like methylene chloride.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol provides high sensitivity and selectivity for the analysis of aromatic amines.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is often used.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common mobile phase system.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for aromatic amines.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2,4,6-trimethyl-3-nitroaniline would need to be determined.
-
Sample Preparation: A simple "dilute and shoot" approach may be possible for clean samples. For more complex matrices, a solid-phase extraction (SPE) cleanup step might be necessary.
Visualizing the Analytical Method Validation Workflow
A systematic approach is essential for the validation of any analytical method to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on the International Council for Harmonisation (ICH) guidelines.
Caption: A typical workflow for analytical method validation.
This structured approach ensures that the analytical method is reliable, reproducible, and suitable for its intended application in the detection and quantification of 2,4,6-trimethyl-3-nitroaniline.
References
- 1. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Comparative Guide to Catalytic Systems for the Reduction of Substituted Nitroaromatics
The reduction of substituted nitroaromatics to their corresponding anilines is a cornerstone of chemical synthesis, providing essential building blocks for pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] This guide offers a comparative analysis of various catalytic systems employed for this transformation, focusing on their performance, experimental protocols, and underlying mechanisms. The information is tailored for researchers, scientists, and professionals in drug development to facilitate the selection of optimal catalytic methods.
Overview of Catalytic Systems
The catalytic reduction of nitroaromatics can be broadly categorized into three main classes of catalysts: noble metal-based, transition metal-based, and metal-free systems. Each category presents a unique set of advantages and disadvantages in terms of activity, selectivity, cost, and environmental impact.
-
Noble Metal Catalysts: Nanoparticles of noble metals such as gold (Au), palladium (Pd), platinum (Pt), and silver (Ag) are highly efficient catalysts for nitroaromatic reduction, often exhibiting excellent activity under mild conditions.[3][4][5] They are, however, limited by their high cost and potential for leaching into the product.[6]
-
Transition Metal Catalysts: First-row transition metals like nickel (Ni), copper (Cu), cobalt (Co), and iron (Fe) offer a more cost-effective and abundant alternative to noble metals.[7] While they can be highly effective, they may require higher temperatures or pressures to achieve comparable activity to their noble counterparts.[8]
-
Metal-Free Catalysts: Emerging metal-free systems, such as heteroatom-doped carbon materials and organocatalysts, provide a greener alternative by eliminating the risk of metal contamination.[9][10] These catalysts can display high selectivity and are often derived from sustainable sources.[6]
Comparative Performance of Catalytic Systems
The following tables summarize the performance of representative catalysts from each category for the reduction of various substituted nitroaromatics.
Table 1: Noble Metal Catalysts
| Catalyst | Substrate | Reducing Agent | Solvent | Temp (°C) | Time | Conversion (%) | Yield (%) |
| Au NPs/CeO₂ NTs | 4-Nitrophenol | NaBH₄ | Water | Room | - | High | - |
| Pd/C | Nitroarenes | Triethylsilane / H₂ | - | - | - | High | High |
| Pt NPs (biopolymer-supported) | p-Nitrophenol | NaBH₄ | Water | Room | 320 s | 97 | - |
| Nanoporous Ag | Aromatic nitro compounds | NaBH₄ | - | Mild | - | - | Excellent |
Data sourced from references[1]
Table 2: Transition Metal Catalysts
| Catalyst | Substrate | Reducing Agent | Solvent | Temp (°C) | Time | Conversion (%) | Yield (%) |
| Raney Ni | Nitroarenes | H₂ / Hydrazine | - | 0-10 | - | - | - |
| Cu Nanostructures | Nitroaromatics | - | - | - | - | - | Superior |
| Fe/CaCl₂ | Nitroarenes | Transfer Hydrogenation | - | - | - | - | Excellent |
| Mn₂O₃ nanorods | Nitroaromatics | NaBH₄ | - | - | - | Excellent | - |
Data sourced from references[1][8][9][11]
Table 3: Metal-Free Catalysts
| Catalyst | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| P-doped Carbon Nanotubes (P-CNTs) | Nitroaromatics | H₂ | - | Mild | - | High | High |
| B₂(OH)₄ | Nitro aromatics | Water | Water | 80 | 8 | - | up to 99 |
| Hydrazine (non-metal) | Nitroaromatics | Hydrazine | - | 160 | - | Complete | - |
Data sourced from references[9][10][12]
Reaction Pathways and Experimental Workflow
The reduction of a nitro group to an amine proceeds through a series of intermediates, as depicted in the following diagram.
Figure 1: General reaction pathway for the reduction of a nitroaromatic to an aminoaromatic.
A typical experimental workflow for the catalytic reduction of a substituted nitroaromatic is outlined below.
Figure 2: General experimental workflow for catalytic nitroaromatic reduction.
Detailed Experimental Protocols
General Protocol for Catalytic Hydrogenation using a Heterogeneous Catalyst (e.g., Pd/C):
-
Catalyst Activation (if required): The catalyst (e.g., 1-5 mol%) is placed in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: The substituted nitroaromatic (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) and added to the reaction vessel.
-
Introduction of Reducing Agent:
-
For H₂ gas: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically a balloon or at a set pressure).
-
For transfer hydrogenation (e.g., triethylsilane): The hydrogen donor (e.g., 2-4 equivalents) is added to the reaction mixture.
-
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Upon completion, the catalyst is removed by filtration through a pad of celite or by centrifugation.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the corresponding aniline.
-
Protocol for Reduction using NaBH₄ with a Nanoparticle Catalyst:
-
Catalyst Dispersion: The nanoparticle catalyst is dispersed in a solvent (often water or methanol) in a reaction flask.
-
Substrate Addition: The substituted nitroaromatic is added to the catalyst suspension.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄), typically in excess, is added portion-wise to control the reaction rate and temperature.
-
Reaction and Monitoring: The reaction is stirred at the desired temperature (often room temperature) and monitored for completion.
-
Work-up: The reaction is quenched (e.g., with water or dilute acid). The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is then purified.
Protocol for Metal-Free Reduction using Diboronic Acid: [10]
-
Reaction Setup: The nitroaromatic substrate (1 equivalent) and diboronic acid (B₂(OH)₄, 5 equivalents) are combined in water.[10]
-
Reaction Conditions: The mixture is heated to 80°C for 8 hours.[10]
-
Work-up and Isolation: After the reaction is complete, the aromatic amine product is isolated. This method avoids the use of transition metals and organic solvents.[10]
Conclusion and Future Outlook
The choice of a catalytic system for the reduction of substituted nitroaromatics is a critical decision that depends on factors such as cost, desired selectivity, substrate scope, and environmental considerations. Noble metal catalysts remain the benchmark for high activity under mild conditions, while transition metal catalysts provide a more economical alternative. The development of metal-free systems is a promising avenue for sustainable chemical synthesis.[9] Future research will likely focus on the design of highly active, selective, and recyclable catalysts from abundant and non-toxic materials, as well as the integration of flow chemistry for safer and more efficient production of aromatic amines.[13]
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Porous materials confining noble metals for the catalytic reduction of nitroaromatics: controllable synthesis and enhanced mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. imedpub.com [imedpub.com]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 10. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
assessing the stability of diazonium salts derived from different substituted anilines
For researchers, scientists, and professionals in drug development, understanding the stability of diazonium salts is paramount for their safe and effective use in synthesis. This guide provides a comparative analysis of the stability of diazonium salts derived from various substituted anilines, supported by experimental data and detailed protocols.
Diazonium salts are versatile reagents in organic synthesis, serving as crucial intermediates in the production of a wide array of compounds, including azo dyes and pharmaceuticals. However, their utility is often tempered by their inherent instability, with some decomposing explosively.[1][2][3] This guide aims to provide a clear understanding of the factors governing the stability of these compounds, presenting quantitative data to aid in the selection of safer and more reliable reagents.
Factors Influencing Diazonium Salt Stability
The stability of an aryl diazonium salt is not an intrinsic property but is significantly influenced by a combination of electronic and structural factors, as well as the reaction environment.[4]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aniline ring play a critical role in determining the stability of the corresponding diazonium salt.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), can increase stability, particularly when located at the ortho or para positions.[5] This is attributed to the resonance delocalization of the positive charge on the diazonium group.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and carboxyl (-COOH), generally decrease the stability of the diazonium cation by intensifying its positive charge.[6] However, some studies show that para-nitro substitution can lead to a thermally stable diazonium salt, although its decomposition can be a highly exothermic event.[1]
-
-
Counterion: The choice of the counterion has a profound effect on the isolability and stability of the diazonium salt.[4] Larger, more charge-diffuse anions like tetrafluoroborate (BF₄⁻) and tosylate (TsO⁻) form more stable and often isolable salts compared to smaller anions like chloride (Cl⁻).[1][4][7]
-
Temperature: Low temperatures, typically between 0-5 °C, are crucial for the preparation and handling of most diazonium salts to prevent their rapid decomposition.[2][3][4]
Comparative Thermal Stability Data
Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal stability of diazonium salts by measuring the temperature at which they begin to decompose. The following table summarizes the initial decomposition temperatures for a series of diazonium salts derived from substituted anilines.
| Substituent on Aniline | Position | Counterion | Initial Decomposition Temperature (°C) |
| H | - | Cl⁻ | 27.21[8] |
| Chloro | para | BF₄⁻ | >200 |
| Chloro | ortho | BF₄⁻ | 140 |
| Chloro | meta | BF₄⁻ | >200 |
| Bromo | para | BF₄⁻ | 140[1] |
| Nitro | para | BF₄⁻ | 150[1] |
| Methoxy | para | BF₄⁻ | 140[1] |
| Carboxy | ortho | Not specified | 100 |
| 2,4-Dichloro | - | BF₄⁻ | 150 |
Data sourced from Schotten et al., 2020, unless otherwise noted.[1]
Experimental Protocols
General Procedure for the Diazotization of Substituted Anilines
This protocol describes a general method for the synthesis of diazonium salts for immediate use in subsequent reactions.
Materials:
-
Substituted aniline
-
Concentrated hydrochloric acid (HCl) or other suitable acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the substituted aniline in a minimal amount of a suitable solvent (e.g., methanol) and concentrated HCl in an ice bath.[9]
-
Prepare a cold solution of sodium nitrite in distilled water (at 5°C).[9]
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C with vigorous stirring.[9]
-
After the addition is complete, the resulting solution contains the diazonium salt and can be used directly for the next synthetic step.
Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC is employed to determine the onset temperature of decomposition, providing a quantitative measure of thermal stability.
Procedure:
-
A small, accurately weighed sample of the isolated diazonium salt (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[1]
-
The heat flow to the sample is monitored as a function of temperature. An exothermic peak indicates the decomposition of the salt, and the onset temperature of this peak is taken as the initial decomposition temperature.[1]
Workflow for Assessing Diazonium Salt Stability
The following diagram illustrates the logical workflow from the synthesis of diazonium salts to the assessment of their stability.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. injchemistry.uobabylon.edu.iq [injchemistry.uobabylon.edu.iq]
A Comparative Guide to the Computational Analysis of Nitroaniline Isomers' Electronic Properties
This guide provides a detailed comparison of the electronic properties of ortho-, meta-, and para-nitroaniline isomers, grounded in computational analysis. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular characteristics that drive the chemical behavior and potential applications of these compounds. The data presented is derived from theoretical calculations, primarily using Density Functional Theory (DFT), a cornerstone of modern computational chemistry.
Comparative Analysis of Electronic Properties
The electronic properties of the three nitroaniline isomers (ortho, meta, and para) have been extensively studied using computational methods. These analyses reveal significant differences in their electronic structure, which in turn dictates their reactivity, stability, and optical properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the molecular dipole moment are crucial for understanding the behavior of these isomers.
A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the ground state.[1][2] The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and intermolecular interactions.
The following table summarizes key quantitative data for the electronic properties of nitroaniline isomers as determined by computational studies.
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Computational Method |
| HOMO Energy (eV) | - | - | -6.779[3] | B3LYP/6-311G(d,p)[3] |
| LUMO Energy (eV) | - | - | -2.888[3] | B3LYP/6-311G(d,p)[3] |
| HOMO-LUMO Gap (eV) | - | - | 3.890[3] | B3LYP/6-311G(d,p)[3] |
| Dipole Moment (Debye) | 4.64[4] | 3.73[4] | 2.83 (for p-chloronitrobenzene) | Experimental/Theoretical[4] |
| Ionization Potential (I) (eV) | - | - | 6.779[3] | B3LYP/6-311G(d,p)[3] |
| Electron Affinity (A) (eV) | - | - | 2.888[3] | B3LYP/6-311G(d,p)[3] |
| Electronegativity (χ) (eV) | - | - | 4.833[3] | B3LYP/6-311G(d,p)[3] |
| Chemical Hardness (η) (eV) | - | - | 1.945[3] | B3LYP/6-311G(d,p)[3] |
| Electrophilicity Index (ω) (eV) | - | - | 1.779[3] | B3LYP/6-311G(d,p)[3] |
Note: A comprehensive dataset for all isomers from a single computational study was not available in the provided search results. The data for p-nitroaniline is presented as a representative example of the types of properties calculated. The dipole moment values are for chloronitrobenzene isomers but provide a relevant trend.
The trend for excited state dipole moments has been observed to follow the order ortho > meta > para.[5] For ground state molecules, the para isomer of substituted anilines like p-nitroaniline can exhibit a large dipole moment due to the strong electron-donating effect of the amino group and the electron-withdrawing effect of the nitro group aligned across the benzene ring.[4]
Experimental and Computational Protocols
The data presented in this guide are primarily derived from computational chemistry methods, which offer a powerful approach to predicting molecular properties.
Computational Methodology: Density Functional Theory (DFT)
A majority of the computational studies on nitroaniline isomers employ Density Functional Theory (DFT). This method is favored for its balance of accuracy and computational cost.
-
Functional and Basis Set: A common combination for these calculations is the B3LYP functional with a 6-311G(d,p) or similar basis set.[3] The choice of functional and basis set is critical as it can influence the accuracy of the calculated properties.[6]
-
Geometry Optimization: The first step in the computational workflow is the geometry optimization of the molecular structure. This process finds the lowest energy conformation of the molecule.
-
Property Calculation: Once the geometry is optimized, various electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO).[1] Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index are then derived from these orbital energies.[3]
-
Solvent Effects: The properties of molecules can be significantly influenced by their environment. The Polarizable Continuum Model (PCM) is often used to simulate the effects of a solvent on the electronic structure of the molecule.[7]
-
Excited State Calculations: To predict properties like UV-Vis absorption spectra, time-dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states.[8][9]
Experimental Validation
Computational results are often validated by comparison with experimental data.
-
UV-Vis Spectroscopy: Experimental UV-Vis spectra are used to determine the absorption maxima of the nitroaniline isomers, which can be compared with the results of TD-DFT calculations.[10]
-
Solvatochromism: This experimental technique is used to determine the ground and excited state dipole moments of molecules by measuring the shift in their absorption or emission spectra in solvents of different polarities.[5]
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of nitroaniline isomers.
Caption: Workflow for computational analysis of nitroaniline isomers.
Conclusion
The computational analysis of nitroaniline isomers provides invaluable insights into their electronic properties and reactivity. Methods like DFT allow for the detailed characterization of their molecular orbitals and the prediction of properties such as the HOMO-LUMO gap and dipole moment. These theoretical findings, when correlated with experimental data, offer a robust framework for understanding the structure-property relationships in these important chemical compounds. The distinct electronic characteristics of the ortho, meta, and para isomers, as revealed by these studies, are fundamental to their differential behavior in various chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. thaiscience.info [thaiscience.info]
- 4. quora.com [quora.com]
- 5. Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calculations [kwasuspace.kwasu.edu.ng]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysis: Evaluating the Performance of Ligands Derived from 2,4,6-Trimethylaniline
Researchers in catalysis and drug development are constantly seeking more efficient and robust catalytic systems. Ligands derived from 2,4,6-trimethylaniline, particularly N-heterocyclic carbenes (NHCs), have emerged as a cornerstone in modern synthetic chemistry. Their unique steric and electronic properties offer significant advantages in a variety of catalytic transformations, leading to improved yields, higher turnover numbers, and enhanced stability of the catalytic species.
This guide provides an objective comparison of the performance of these ligands against other alternatives in key catalytic reactions, supported by experimental data. Detailed methodologies for the synthesis and evaluation of these catalytic systems are also presented to aid researchers in their practical application.
The Rise of Bulky Ligands from a Versatile Precursor
2,4,6-trimethylaniline, also known as mesitylamine, serves as a critical starting material for a range of bulky ligands.[1] Its characteristic trimethyl-substituted phenyl group provides the necessary steric hindrance to stabilize metal centers and promote challenging catalytic steps.[1] The most prominent class of ligands derived from this precursor are N-heterocyclic carbenes (NHCs), such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated analogue, SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene).[2] These NHCs are integral components of highly active catalysts, including the Nobel Prize-winning Grubbs' catalysts for olefin metathesis.[1][2] Beyond NHCs, 2,4,6-trimethylaniline is also a precursor for diimine and diketimine ligands, further expanding its utility in coordination chemistry and catalysis.[2]
Performance in Olefin Metathesis
Ligands derived from 2,4,6-trimethylaniline have demonstrated exceptional performance in ruthenium-catalyzed olefin metathesis, a powerful tool for carbon-carbon double bond formation. The second-generation Grubbs' catalysts, featuring NHC ligands like IMes and SIMes, exhibit significantly higher activity and stability compared to their first-generation phosphine-based counterparts.
Table 1: Comparison of Grubbs' Catalysts in the Self-Metathesis of 1-Octene
| Catalyst | Ligand Type | Turnover Number (TON) | Selectivity (%) | Reference |
| Grubbs' 1st Gen | Phosphine (PCy₃) | ~128,000 | High | [3][4] |
| Grubbs' 2nd Gen (2a) | NHC (SIMes) | >640,000 | High | [3][4] |
| Grubbs' 2nd Gen (2b) | NHC (SIPr) | >768,000 | ~100 | [3][4] |
TONs are reported for the self-metathesis of 1-octene. Higher TONs indicate greater catalyst efficiency.
The data clearly shows that the incorporation of NHC ligands derived from bulky anilines leads to a dramatic increase in catalyst efficiency. For instance, the SIMes-containing catalyst (2a) shows a five-fold increase in TON compared to the first-generation catalyst.[3][4] An even bulkier NHC ligand, SIPr (derived from 2,6-diisopropylaniline), further boosts the TON six-fold compared to the SIMes analogue, highlighting the crucial role of steric bulk in enhancing catalytic performance.[3][4]
Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Ligands derived from 2,4,6-trimethylaniline have proven to be highly effective in these reactions, often outperforming traditional phosphine ligands.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for the formation of C-N bonds. Comparative studies have shown that palladium complexes bearing NHC ligands derived from 2,4,6-trimethylaniline exhibit superior catalytic activity.
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Ligand Type | Catalyst System | Yield (%) | Reference |
| PPh₃ | Phosphine | Pd₂(dba)₃ | Low | [5] |
| dppf | Phosphine | Pd₂(dba)₃ | ~85 (higher loading) | [5] |
| IMes·HCl | NHC precursor | Pd₂(dba)₃ | >95 | [5] |
| IPr·HCl | NHC precursor | Pd₂(dba)₃ | >95 | [5] |
In the coupling of aryl chlorides, NHC ligands such as IMes and IPr (derived from 2,6-diisopropylaniline) provided significantly higher yields compared to common phosphine ligands like PPh₃ and even the more effective dppf, which required a higher catalyst loading to achieve comparable results.[5] This demonstrates the enhanced reactivity imparted by the strongly σ-donating NHC ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Palladium-NHC complexes derived from substituted anilines have been shown to be highly active catalysts for this transformation, including for challenging substrates like amides and esters.
Table 3: Performance of a Pd-NHC Catalyst in the Suzuki-Miyaura Coupling of an Amide
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| [Pd(IPr)(aniline)Cl₂] | NHC (IPr) | K₃PO₄ | Dioxane | 95 | [6] |
The use of well-defined [(NHC)PdCl₂(aniline)] complexes allows for the efficient coupling of amides via N-C(O) activation, a challenging transformation for many catalytic systems.[6] The modularity of these catalysts, where the aniline ligand can be varied, offers a powerful tool for fine-tuning the catalyst's properties for specific applications.[6]
Experimental Protocols
Synthesis of NHC Ligand Precursor (IMes·HCl)
A common precursor for NHC ligands like IMes is the corresponding imidazolium salt. The synthesis generally involves the condensation of 2,4,6-trimethylaniline with glyoxal, followed by cyclization.
General Procedure:
-
Diimine Formation: 2,4,6-trimethylaniline is reacted with an aqueous solution of glyoxal in the presence of an acid catalyst (e.g., formic acid) in a solvent like methanol. The reaction mixture is typically stirred at room temperature, leading to the precipitation of the yellow diimine product, glyoxal-bis(mesitylimine).[2]
-
Cyclization: The purified diimine is then reacted with paraformaldehyde and an acid (e.g., HCl) in a suitable solvent to form the imidazolium chloride salt (IMes·HCl).
General Procedure for Catalytic Performance Evaluation (Suzuki-Miyaura Coupling)
The following is a representative protocol for evaluating the performance of a palladium-NHC catalyst in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precatalyst (e.g., [(NHC)PdCl₂(aniline)])
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., dioxane)
-
Internal standard for GC analysis (e.g., decane)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added the palladium precatalyst (e.g., 1-2 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added via syringe, and the reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for a specified time.
-
Aliquots of the reaction mixture are taken at various time points, quenched, and analyzed by gas chromatography (GC) to determine the conversion and yield of the product.
Conclusion
Ligands derived from 2,4,6-trimethylaniline, particularly N-heterocyclic carbenes, have established themselves as indispensable tools in modern catalysis. Their bulky nature and strong electron-donating properties lead to highly active and stable catalysts that often outperform traditional ligand systems in a wide range of important chemical transformations. The comparative data presented in this guide underscores the significant advantages offered by these ligands, providing a valuable resource for researchers aiming to develop more efficient and robust catalytic processes. The detailed experimental protocols further serve as a practical starting point for the synthesis and evaluation of these powerful catalytic tools.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive examination of the crystal packing of several substituted nitroanilines reveals intricate networks of intermolecular interactions that govern their solid-state structures. While crystallographic data for 2,4,6-trimethyl-3-nitroaniline remains elusive in publicly accessible databases, a comparative study of related compounds provides valuable insights into the influence of methyl and nitro group substitution on crystal packing.
This guide presents a comparative analysis of the crystal structures of aniline, 4-nitroaniline, 2-methyl-4-nitroaniline, 2-methyl-3-nitroaniline, and 2,4-dimethyl-6-nitroaniline. The objective is to understand how the number and position of methyl and nitro substituents on the aniline framework dictate the supramolecular assembly in the crystalline state. Such understanding is crucial for researchers in materials science and drug development, as crystal packing significantly impacts a compound's physical properties, including solubility, stability, and bioavailability.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected aniline derivatives, providing a quantitative basis for comparing their crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Aniline (at 252 K)[1] | C₆H₇N | Monoclinic | P2₁/c | 21.822 | 5.867 | 8.386 | 101.01 | 1053.9 | 8 |
| 4-Nitroaniline[2][3] | C₆H₆N₂O₂ | Monoclinic | P2₁/c | 8.5789 | 20.334 | 13.629 | 90.57 | 1068.9 | 4 |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Monoclinic | Cc | 7.237 | 15.347 | 6.671 | 106.80 | 708.8 | 4 |
| 2-Methyl-3-nitroaniline[4] | C₇H₈N₂O₂ | Orthorhombic | P2₁2₁2₁ | 3.8043 | 12.987 | 14.401 | 90 | 711.5 | 4 |
| 2,4-Dimethyl-6-nitroaniline[5] | C₈H₁₀N₂O₂ | Monoclinic | P2₁/c | 6.997 | 14.919 | 15.907 | 101.176 | 1629.1 | 8 |
Discussion of Crystal Packing Trends
The crystal structures of the analyzed compounds are primarily stabilized by a combination of N-H···O hydrogen bonds and, in some cases, π-π stacking interactions. The presence and nature of these interactions are significantly influenced by the substitution pattern on the aniline ring.
In 4-nitroaniline , the molecules are linked by N-H···O hydrogen bonds, forming chains that are further organized into sheets. The planarity of the molecule facilitates efficient packing.
The introduction of a methyl group, as in 2-methyl-4-nitroaniline , can influence the overall packing by introducing steric hindrance and altering the electronic properties of the molecule. This compound is noted for its noncentrosymmetric crystal structure, which is a prerequisite for second-harmonic generation (SHG) and other nonlinear optical (NLO) properties.
In 2-methyl-3-nitroaniline , the orthorhombic crystal system suggests a different packing arrangement compared to the monoclinic systems of the other substituted anilines in this study. The specific arrangement of molecules is dictated by the interplay of hydrogen bonding involving the amino and nitro groups and the steric influence of the methyl group.
The crystal structure of 2,4-dimethyl-6-nitroaniline is characterized by the presence of two independent molecules in the asymmetric unit, which are linked by weak N-H···O hydrogen bonds. The multiple methyl groups introduce significant steric bulk, which likely plays a major role in the resulting crystal packing.
The case of aniline at low temperature reveals a structure with two crystallographically independent molecules, where N-H···N hydrogen bonds are the dominant intermolecular interaction. This provides a baseline for understanding the impact of introducing the strongly hydrogen-bond-accepting nitro group.
While the crystal structure of 2,4,6-trimethylaniline is not detailed here, the presence of three methyl groups is expected to create a highly sterically hindered environment, which would significantly influence its crystal packing, likely favoring weaker van der Waals interactions over strong directional hydrogen bonds.
The absence of crystallographic data for 2,4,6-trimethyl-3-nitroaniline represents a notable gap in the understanding of this family of compounds. Based on the trends observed, it can be hypothesized that its crystal packing would be a complex interplay of the steric hindrance from the three methyl groups and the hydrogen bonding potential of the amino and nitro groups. The bulky methyl groups might prevent the formation of the extensive hydrogen-bonded networks seen in less substituted nitroanilines.
Experimental Protocols
The following are representative experimental protocols for the synthesis and crystallization of the discussed compounds, as extracted from the cited literature.
Synthesis and Crystallization of 2,4-Dimethyl-6-nitroaniline: [5] A solution of 2,4-dimethylaniline, acetic acid, and acetic anhydride is refluxed. After cooling, a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid is slowly added. The resulting precipitate, 2,4-dimethylacetanilide, is filtered, washed, and then refluxed with 70% sulfuric acid. The product, 2,4-dimethyl-6-nitroaniline, is precipitated by adding to cold water, filtered, and washed. Crystals suitable for X-ray analysis are obtained by slow evaporation of a methanol solution at room temperature.[5]
Synthesis and Crystallization of a Schiff base of 2-Methyl-3-nitroaniline: [6] A Schiff base of 2-methyl-3-nitroaniline was prepared by refluxing a solution of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline in ethanol for 5 hours. The resulting yellow crystalline material was washed with ethanol and dried at room temperature. Single crystals were grown from an ethanol solution.[6]
Crystallization of 4-Nitroaniline: [3] Single crystals of 4-nitroaniline were grown by the slow evaporation solution technique. A saturated solution of 4-nitroaniline was prepared in ethanol using a magnetic stirrer. The solution was filtered to remove impurities, covered with a perforated foil, and left undisturbed to allow for slow evaporation and crystal growth.[3]
X-ray Data Collection and Structure Refinement (General): Single-crystal X-ray diffraction data for the compounds were typically collected at low temperatures (e.g., 163 K or 252 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were often placed in geometrically calculated positions and refined using a riding model.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the crystal packing of the selected aniline derivatives.
Figure 1. A flowchart illustrating the workflow for the comparative analysis of the crystal packing of substituted anilines.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystallography Open Database: Information card for entry 1520424 [crystallography.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Aniline, 2,4,6-trimethyl-3-nitro-: A Step-by-Step Guide for Laboratory Professionals
For the safe and compliant disposal of Aniline, 2,4,6-trimethyl-3-nitro-, it is imperative to treat this compound as a hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the hazardous properties of structurally similar compounds, including 2,4,6-trimethylaniline and various nitroanilines. Strict adherence to local, state, and federal hazardous waste regulations is mandatory.
Researchers, scientists, and drug development professionals must handle Aniline, 2,4,6-trimethyl-3-nitro- with the utmost care throughout its lifecycle, from use to disposal. The following operational and disposal plan provides a procedural, step-by-step framework to ensure safety and regulatory compliance.
Hazard Profile and Safety Precautions
Based on analogous compounds, Aniline, 2,4,6-trimethyl-3-nitro- is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may cause damage to organs through prolonged or repeated exposure and is likely harmful to aquatic life with long-lasting effects.[1][2] Personal protective equipment (PPE) is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[1] Always inspect gloves prior to use.[2]
-
Eye Protection: Safety goggles with side protection.[1]
-
Body Protection: Wear protective work clothing.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][4] If inhalation risk is high, a self-contained breathing apparatus may be necessary.[1][5]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Minor Spill Procedure:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3]
-
Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[3][4]
-
Ventilate the area and wash the spill site after the material has been removed.[3]
Major Spill Procedure:
-
Immediately evacuate the area and alert emergency responders.[6]
-
Move upwind from the spill if possible.[6]
-
Prevent the spill from entering drains or waterways.[1][2][4]
Disposal Protocol
The disposal of Aniline, 2,4,6-trimethyl-3-nitro- must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Step-by-Step Disposal Plan:
-
Waste Identification: Classify waste containing Aniline, 2,4,6-trimethyl-3-nitro- as hazardous waste.[7][10]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Aniline, 2,4,6-trimethyl-3-nitro-".
-
Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Storage:
-
Transportation and Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste transporter.[10]
-
Ensure a hazardous waste manifest is completed to track the waste from your facility to the final treatment, storage, and disposal facility (TSDF).[10][12]
-
The waste must be disposed of at an approved waste disposal plant.[2][5][11]
-
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the GHS hazard classifications for related compounds, which should be conservatively applied to Aniline, 2,4,6-trimethyl-3-nitro-.
| Hazard Classification | Compound | GHS Hazard Statement(s) |
| Acute Toxicity | 3-Nitroaniline | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 3-Nitroaniline | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Aquatic Hazard | 3-Nitroaniline | H412: Harmful to aquatic life with long lasting effects.[1][2] |
| Carcinogenicity | 2,4,6-Trimethylaniline | IARC Group 3: Not classifiable as to its carcinogenicity to humans.[6] |
Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of Aniline, 2,4,6-trimethyl-3-nitro-.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 9. Hazardous Waste [epa.illinois.gov]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous waste regulations and statutes | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
Personal protective equipment for handling Aniline, 2,4,6-trimethyl-3-nitro-
Essential Safety and Handling Guide for Aniline, 2,4,6-trimethyl-3-nitro-
Disclaimer: No specific Safety Data Sheet (SDS) was found for Aniline, 2,4,6-trimethyl-3-nitro- (CAS No. 1521-60-4)[1]. The following guidance is synthesized from safety data for the structurally similar compounds 2,4,6-Trimethylaniline [2][3][4][5][6][7][8] and 3-Nitroaniline [9][10][11][12]. This information should be used as a preliminary guide only. A comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Aniline, 2,4,6-trimethyl-3-nitro-. The following operational and disposal plans offer step-by-step procedural guidance to ensure laboratory safety and proper chemical management.
Hazard Summary
Aniline, 2,4,6-trimethyl-3-nitro- is anticipated to be a hazardous substance. Based on its analogue compounds, it may be toxic if swallowed, in contact with skin, or inhaled.[11][12] It may cause significant skin and eye irritation.[3] High levels of exposure could interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms including headache, dizziness, and cyanosis (blue discoloration of the skin and lips).[3] It may also cause damage to organs through prolonged or repeated exposure.[9]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC). Suitability and durability depend on usage. | Prevents skin contact and potential absorption. The material may cause skin sensitization.[9] |
| Eye/Face Protection | Chemical safety goggles with side shields. | Protects against splashes and eye irritation.[9] |
| Skin and Body Protection | Protective overalls and other appropriate clothing to prevent skin exposure. | Avoid allowing clothing wet with the material to stay in contact with skin.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[5] If overexposure risk exists, wear an approved respirator with a Type A filter or a self-contained breathing apparatus (SCBA) in emergency situations.[4][9] | Prevents inhalation of harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Aniline, 2,4,6-trimethyl-3-nitro- is essential for maintaining a safe laboratory environment.
-
Preparation and Inspection:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]
-
Inspect all PPE for integrity before use.
-
Verify the proper functioning of the chemical fume hood.
-
-
Handling:
-
All handling of the chemical should occur within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid all personal contact with the substance, including inhalation.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[3]
-
Ground and bond containers when transferring material to prevent static discharge.
-
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Response Protocol |
| Spill or Leak | 1. Evacuate all non-essential personnel from the area.[3] 2. Remove all sources of ignition.[3] 3. Ventilate the area.[4] 4. For small spills, absorb with an inert, non-combustible material like sand or dry lime and place in a sealed container for disposal.[4] 5. For large spills, dike the area to prevent spreading.[4] |
| Fire | 1. Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[3] 2. Fire may produce poisonous gases, including nitrogen oxides.[3] 3. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9] |
| Inhalation | 1. Move the victim to fresh air immediately.[4] 2. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[8] 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[4] 2. Wash the affected area thoroughly with soap and plenty of water.[11] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[12] 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. Rinse the mouth with water.[12] 3. Seek immediate medical attention. |
Disposal Plan
Proper disposal of Aniline, 2,4,6-trimethyl-3-nitro- and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Characterization: This material may be classified as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations. This may involve an approved waste disposal plant or a licensed hazardous waste disposal contractor.[11] Do not allow the product to enter drains or waterways.[10]
Visualized Workflow for Safe Handling and Emergencies
The following diagram illustrates the logical flow of operations for handling Aniline, 2,4,6-trimethyl-3-nitro-, including routine procedures and emergency responses.
References
- 1. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]
- 2. mahavirsynthesis.com [mahavirsynthesis.com]
- 3. nj.gov [nj.gov]
- 4. ANILINE, 2,4,6-TRIMETHYL- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
